Romazarit
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXSBRGLBOASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046216 | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109543-76-2 | |
| Record name | Romazarit [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romazarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROMAZARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Romazarit's Mechanism of Action in Rheumatoid Arthritis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romazarit (Ro 31-3948) is an investigational disease-modifying antirheumatic drug (DMARD) that has demonstrated efficacy in preclinical models of rheumatoid arthritis (RA) and in clinical trials. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), the primary mechanism of action of this compound is not the direct inhibition of cyclooxygenase (COX) enzymes.[1] Instead, evidence points towards the modulation of interleukin-1 (IL-1) mediated inflammatory pathways, positioning it as a potential targeted therapy for RA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism of Action: Inhibition of Interleukin-1 Mediated Events
The central hypothesis for this compound's therapeutic effect in rheumatoid arthritis revolves around its ability to inhibit events mediated by the pro-inflammatory cytokine Interleukin-1 (IL-1).[1] While the precise molecular interaction is not fully elucidated, the functional outcome is a reduction in the downstream inflammatory cascade driven by IL-1, a key cytokine in the pathogenesis of RA. This is a significant departure from the mechanism of NSAIDs, as this compound is a very weak inhibitor of prostaglandin synthesis in vitro.[2]
The proposed mechanism suggests that this compound interferes with the IL-1 signaling pathway. In RA, IL-1, produced predominantly by macrophages and synoviocytes in the inflamed joint, binds to its receptor (IL-1R) on target cells. This binding initiates a signaling cascade involving the recruitment of adaptor proteins like MyD88 and the phosphorylation of IL-1 receptor-associated kinases (IRAKs).[3][4] This ultimately leads to the activation of transcription factors, most notably NF-κB, which translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including other cytokines, chemokines, and matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation. This compound is thought to interrupt this cascade, leading to a reduction in the inflammatory and destructive processes in the arthritic joint.
Signaling Pathway Diagram
Supporting Experimental Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
In Vitro Activity
| Assay System | Target | IC50 Value | Reference |
| Sheep Seminal Vesicle Microsomes | Prostaglandin Synthetase | 6500 µM | |
| Rat Renal Medulla Cell-free Prep. | Prostaglandin Synthetase | >300 µM |
Table 1: In Vitro Inhibitory Activity of this compound.
In Vivo Efficacy in Animal Models of Rheumatoid Arthritis
| Animal Model | Parameter Measured | This compound Dose | Outcome | Reference |
| 5-day Adjuvant Arthritis (Rat) | Hindpaw Inflammation | 30 mg/kg (minimum effective dose) | Inhibition of inflammation development | |
| 15-day Adjuvant Arthritis (Rat) | Symptoms of Arthritis | 25 mg/kg (minimum effective dose) | Dose-related improvements in all symptoms | |
| Collagen Arthritis (Rat) | Inflammatory & Bony Changes | 20-250 mg/kg | Dose-dependent reduction | |
| Collagen Arthritis (Rat) | Anti-collagen Antibody Titers | Up to 250 mg/kg | No significant effect (except at the highest dose) | |
| Collagen Arthritis (Rat) | Collagenase & PGE2 Production | Not specified | Reduced production in cultures of talus bones |
Table 2: Efficacy of this compound in Preclinical Models of Rheumatoid Arthritis.
Clinical Trial Data in Rheumatoid Arthritis
| Study Design | Patient Population | This compound Dosage | Primary Outcome Measure | Key Findings | Reference |
| Double-blind, Placebo-controlled (up to 24 weeks) | 224 patients with RA | 200 mg or 450 mg every 12h | Ritchie Index (RI) | - Significantly better than placebo in improving RI.- Effect was concentration-dependent and describable by an Emax model. |
Table 3: Summary of Clinical Trial Results for this compound in Rheumatoid Arthritis.
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
This model is widely used to screen for potential anti-arthritic drugs.
Workflow Diagram:
Detailed Methodology:
-
Animals: Male Lewis rats (or other susceptible strains) are typically used.
-
Induction of Arthritis: A single intradermal injection of 100 µL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis suspended in mineral oil, is administered at the base of the tail on day 0.
-
Treatment: Animals are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 25, 50, 100 mg/kg) daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs (therapeutic protocol). The control group receives the vehicle.
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is graded daily on a scale of 0 to 4, based on the degree of erythema, swelling, and ankylosis.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals to quantify inflammation.
-
Histopathology: At the end of the study, animals are euthanized, and the hind paws are collected, decalcified, and processed for histological examination. Sections are stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage and bone erosion.
-
Biomarker Analysis: Blood samples are collected to measure levels of systemic inflammatory markers such as acute phase proteins (e.g., seromucoid, haptoglobulin).
-
Collagen-Induced Arthritis in Rats
This model is considered to have pathological features more similar to human RA.
Workflow Diagram:
Detailed Methodology:
-
Animals: DBA/1 mice or Lewis rats are commonly used susceptible strains.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Animals are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 7 or 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: this compound or vehicle is administered daily, typically starting before the onset of clinical arthritis.
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis development and severity are monitored and scored as described for the adjuvant-induced arthritis model.
-
Histopathology: Joint tissues are processed for histological evaluation of inflammation and joint destruction.
-
Antibody Titer Measurement: Serum levels of anti-type II collagen antibodies are quantified by ELISA to assess the humoral immune response to collagen.
-
In Vitro T-Cell Proliferation Assay
This assay assesses the effect of a compound on T-cell activation and proliferation.
Workflow Diagram:
References
- 1. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRAK1 and IRAK4 promote phosphorylation, ubiquitination, and degradation of MyD88 adaptor-like (Mal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Romazarit (Ro 31-3948): A Technical Deep Dive into its Discovery, Development, and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romazarit (Ro 31-3948) emerged as a promising disease-modifying antirheumatic drug (DMARD) with a novel mechanism of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and eventual withdrawal of this compound. It details the experimental protocols employed in its evaluation, presents quantitative data from key studies in structured tables, and visualizes its proposed mechanism of action through signaling pathway diagrams. While showing efficacy in animal models and early clinical trials for rheumatoid arthritis, its development was ultimately halted due to toxicity concerns. This document serves as a detailed case study for researchers in rheumatology and drug development, highlighting the challenges inherent in bringing new therapies to market.
Introduction
This compound, with the laboratory code Ro 31-3948, is a substituted heterocyclic alkoxypropionic acid.[1] It was developed by Hoffmann-La Roche in the late 1980s and early 1990s as a potential treatment for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2] Unlike conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound was designed to modulate the underlying disease process.[1] Its proposed mechanism centered on the inhibition of interleukin-1 (IL-1) mediated events, a key cytokine implicated in the inflammatory cascade of RA.[1]
Preclinical Development
This compound underwent extensive preclinical evaluation in various animal models of arthritis to assess its anti-inflammatory and disease-modifying potential. The primary models used were adjuvant-induced arthritis and collagen-induced arthritis in rats, which mimic key pathological features of human rheumatoid arthritis.
Efficacy in Animal Models
Adjuvant-Induced Arthritis (AIA) in Rats:
In the developing adjuvant arthritis model in rats, this compound demonstrated a dose-dependent inhibition of hindpaw inflammation. It also significantly reduced plasma levels of acute-phase reactants, seromucoid, and haptoglobulin, indicating a systemic anti-inflammatory effect. Notably, its efficacy was independent of the pituitary/adrenal axis, as it was equally effective in adrenalectomized animals.
Collagen-Induced Arthritis (CIA) in Rats:
In the rat collagen arthritis model, this compound produced a dose-dependent reduction in both the inflammatory and bone-related changes associated with the disease. This effect was achieved without a significant impact on anti-collagen antibody titers, except at the highest dose tested, suggesting a primary effect on the inflammatory response rather than the initial autoimmune trigger.
| Preclinical Model | Species | Key Parameters Assessed | Dosing Regimen | Key Findings | Reference |
| 5-Day Adjuvant Arthritis | Rat | Hindpaw inflammation, Acute phase reactants (seromucoid, haptoglobulin) | Oral | Minimum effective dose of 30 mg/kg for inhibiting hindpaw inflammation. Significant reduction in acute phase reactants. | |
| 15-Day Adjuvant Arthritis | Rat | Symptoms of arthritis | Oral | Dose-related improvements in all arthritis symptoms with a minimum effective dose of 25 mg/kg. | |
| Collagen Arthritis | Rat | Inflammatory and bony changes, Anti-collagen antibody titers | Oral (20-250 mg/kg) | Dose-dependent reduction in inflammatory and bony changes. No significant effect on antibody titers (except at the highest dose). | |
| In Vitro Prostaglandin Synthetase Activity | Sheep Seminal Vesicle | IC50 | In Vitro | Very weak inhibition with an IC50 of 6500 µM. | |
| In Vitro Prostaglandin Synthetase Activity | Rat Renal Medulla | IC50 | In Vitro | Very weak inhibition with an IC50 > 300 µM. |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) Protocol (General):
AIA is typically induced in susceptible rat strains by a single intradermal injection of Mycobacterium tuberculosis or a similar mycobacterial preparation emulsified in mineral oil (Freund's Complete Adjuvant) into the footpad or base of the tail. This induces a primary inflammatory response at the injection site, followed by a secondary, systemic polyarthritis that develops approximately 10-14 days later. Disease severity is assessed by measuring paw volume (plethysmometry), clinical scoring of joint inflammation, and histological examination of the joints for signs of synovitis, pannus formation, and bone erosion. Body weight and levels of systemic inflammatory markers are also monitored.
Collagen-Induced Arthritis (CIA) Protocol (General):
CIA is induced in susceptible rodent strains by immunization with type II collagen, a major protein component of articular cartilage, emulsified in an adjuvant (typically Freund's Complete or Incomplete Adjuvant). A primary immunization is followed by a booster immunization 1 to 3 weeks later. This leads to the development of an autoimmune polyarthritis that shares many immunological and pathological features with human RA. Disease progression is monitored by clinical scoring of paw swelling and erythema, measurement of paw thickness, and radiographic and histological assessment of joint damage.
Clinical Development
Following promising preclinical results, this compound advanced to clinical trials in patients with rheumatoid arthritis.
Clinical Efficacy
A double-blind, placebo-controlled study was conducted in 224 patients with RA recruited from 11 centers. Patients were treated with either placebo or this compound at doses of 200 mg or 450 mg every 12 hours for up to 24 weeks. The primary measure of disease activity was the Ritchie Index (RI), a graded assessment of joint tenderness.
The study demonstrated that this compound was significantly better than placebo at improving the Ritchie Index in patients with RA. A population pharmacokinetic-pharmacodynamic model suggested that the effect of this compound was on the rate of disease progression and that plasma concentration was a better predictor of response than the administered dose.
| Clinical Trial | Patient Population | Treatment Arms | Duration | Primary Endpoint | Key Findings | Reference |
| Double-blind, Placebo-controlled | 224 patients with Rheumatoid Arthritis | - Placebo- this compound 200 mg every 12h- this compound 450 mg every 12h | Up to 24 weeks | Ritchie Index (RI) | This compound was significantly better than placebo in improving the Ritchie Index. |
Mechanism of Action
This compound's mechanism of action was a key area of investigation, as it did not operate through the COX inhibition pathway typical of NSAIDs. In vitro studies showed it to be an extremely weak inhibitor of prostaglandin synthetase.
The primary proposed mechanism was the inhibition of interleukin-1 (IL-1) mediated events . IL-1 is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis by stimulating the production of other inflammatory mediators, promoting cartilage degradation, and enhancing bone resorption. By interfering with the IL-1 signaling pathway, this compound was thought to exert its disease-modifying effects. The precise molecular target of this compound within the IL-1 signaling cascade was not fully elucidated in the available literature.
Withdrawal and Toxicological Profile
Despite its promising efficacy profile, the development of this compound was discontinued. The withdrawal was attributed to its toxicity profile. While specific details of the adverse events leading to its discontinuation are not extensively documented in readily available literature, it is known that hepatotoxicity (liver damage) is a common reason for the withdrawal of drugs from the market. For this compound, it was noted that in comparison to a structurally similar compound, clobuzarit, hepatic changes such as increases in catalase and peroxisome proliferation-associated protein were markedly less with this compound, suggesting that liver toxicity was a concern for this class of compounds.
Conclusion
This compound (Ro 31-3948) represented a significant effort to develop a novel, non-COX-inhibiting DMARD for the treatment of rheumatoid arthritis. Its unique proposed mechanism of action, targeting the IL-1 signaling pathway, offered the potential for true disease modification. Preclinical studies robustly demonstrated its efficacy in established animal models of arthritis, and early clinical data in RA patients were encouraging. However, the ultimate discontinuation of its development due to toxicity underscores the critical importance of a favorable safety profile in the successful translation of a promising therapeutic candidate from the laboratory to the clinic. The story of this compound serves as a valuable case study in the complexities and challenges of pharmaceutical research and development, particularly in the field of chronic inflammatory diseases.
References
In Vitro Anti-Inflammatory Properties of Romazarit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romazarit (Ro 31-3948) is a potential disease-modifying antirheumatic drug (DMARD) that has demonstrated anti-inflammatory properties in various in vitro models. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism of action does not appear to involve the direct inhibition of cyclooxygenase (COX) enzymes. Instead, evidence points towards its ability to modulate key inflammatory mediators, including interleukin-1 (IL-1) and enzymes involved in tissue degradation such as collagenase. This technical guide provides a comprehensive overview of the available in vitro data on this compound's anti-inflammatory effects, including detailed experimental protocols and a summary of quantitative findings. Furthermore, it explores the potential signaling pathways that may be modulated by this compound.
Introduction
Chronic inflammatory diseases, such as rheumatoid arthritis, are characterized by a dysregulated immune response leading to persistent inflammation and tissue damage. A key therapeutic strategy involves the development of DMARDs that can modify the underlying disease processes. This compound, a 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid, has been investigated for its potential as a DMARD. This document serves as a technical resource for researchers, summarizing the in vitro studies that have elucidated the anti-inflammatory properties of this compound.
Quantitative Data on Anti-Inflammatory Activities
The following table summarizes the quantitative data from in vitro studies on this compound's anti-inflammatory effects.
| Assay Target | Cell/System Type | Key Findings | IC50 Value | Reference |
| Prostaglandin Synthetase (COX) | Sheep Seminal Vesicle (cell-free) | Weak inhibition | 6500 µM | [1] |
| Prostaglandin Synthetase (COX) | Rat Renal Medulla (cell-free) | Very weak inhibition | >300 µM | [1] |
| Interleukin-1 (IL-1) Mediated Events | In vitro cell models | Inhibition observed | Not Reported | |
| Collagenase Production | Cultures of talus bones from rats with collagen arthritis | Reduction in production | Not Reported | [1] |
| Prostaglandin E2 (PGE2) Production | Cultures of talus bones from rats with collagen arthritis | Reduction in production | Not Reported | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard techniques used in the field and are intended to be representative of the methods likely employed in the original studies of this compound.
Prostaglandin Synthetase (Cyclooxygenase) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of cyclooxygenase (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.
Materials:
-
Sheep seminal vesicle microsomes or rat renal medulla microsomes (as a source of COX enzymes)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin or other known NSAID (positive control)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer and the COX enzyme source.
-
Add various concentrations of this compound or the positive control to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced in each sample using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Inhibition of Interleukin-1 (IL-1) Mediated Events
This is a general term for assays that measure the downstream effects of IL-1 signaling. A common method is to measure IL-1-induced production of other pro-inflammatory mediators, such as IL-6 or PGE2, from target cells.
Materials:
-
Human synovial fibroblasts or a similar IL-1 responsive cell line
-
Recombinant human IL-1β
-
This compound (test compound)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for IL-6 and PGE2
Protocol:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of IL-1β. Include a non-stimulated control and an IL-1β stimulated control without the test compound.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and PGE2 in the supernatants using specific ELISA kits.
-
Determine the dose-dependent inhibitory effect of this compound on IL-1-induced mediator production.
Collagenase Production Assay
This assay measures the ability of a compound to inhibit the production of collagenase (a type of matrix metalloproteinase, MMP) from cells, often stimulated with an inflammatory agent.
Materials:
-
Primary chondrocytes or synovial fibroblasts isolated from joint tissue
-
Lipopolysaccharide (LPS) or IL-1β (as a stimulant)
-
This compound (test compound)
-
Cell culture medium
-
Collagenase activity assay kit or ELISA for a specific collagenase (e.g., MMP-1 or MMP-13)
Protocol:
-
Culture the primary cells in appropriate medium.
-
Treat the cells with various concentrations of this compound in the presence or absence of a stimulant (LPS or IL-1β).
-
Incubate for 24-72 hours.
-
Collect the cell culture supernatants.
-
Measure the amount of active collagenase in the supernatant using a commercially available activity assay kit or measure the total collagenase protein level by ELISA.
-
Assess the effect of this compound on both basal and stimulated collagenase production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and the general workflow of the in vitro experiments described.
References
Romazarit's Effect on Interleukin-1 Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the publicly available information on Romazarit (Ro 31-3948) and its interaction with the interleukin-1 (IL-1) signaling pathway. Despite extensive searches, specific quantitative data (e.g., IC50 values) and detailed experimental protocols from primary studies involving this compound's direct effects on IL-1 signaling were not found in the accessible literature. The information presented herein is based on early preclinical reports and general knowledge of IL-1 signaling and relevant in vitro assays.
Executive Summary
This compound (also known as Ro 31-3948) is an investigational disease-modifying antirheumatic drug (DMARD) that has shown potential in preclinical models of chronic inflammation. A key aspect of its mechanism of action is the reported inhibition of interleukin-1 (IL-1) mediated events in vitro. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not appear to inhibit cyclooxygenase enzymes. This guide provides a comprehensive overview of the known information regarding this compound's effects on the IL-1 signaling pathway, contextualized with established knowledge of IL-1 biology. It also outlines plausible experimental methodologies that could be used to further elucidate its mechanism of action.
Introduction to this compound
This compound, with the chemical name 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid, was developed as a potential treatment for rheumatoid arthritis. Early studies indicated its efficacy in animal models of chronic inflammation, such as adjuvant-induced and type II collagen-induced arthritis in rats. A distinguishing feature of this compound is its ability to reduce inflammation and normalize biochemical markers associated with the inflammatory response, an effect not typically observed with classical NSAIDs.
The Interleukin-1 (IL-1) Signaling Pathway
Interleukin-1 is a potent pro-inflammatory cytokine that plays a critical role in the pathogenesis of numerous inflammatory diseases. The IL-1 family consists of several members, with IL-1α and IL-1β being the most well-characterized agonists. The canonical IL-1 signaling pathway is initiated by the binding of IL-1 to its primary receptor, the IL-1 receptor type 1 (IL-1R1).
Canonical IL-1 Signaling Pathway
The binding of IL-1α or IL-1β to IL-1R1 induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). This heterodimerization brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both proteins into close proximity, initiating a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins such as MyD88 and subsequent activation of IRAK kinases, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of a wide range of pro-inflammatory genes, including those for other cytokines, chemokines, and matrix metalloproteinases.
This compound's Effect on IL-1 Signaling: Available Data
Publicly available literature states that this compound causes an "inhibition of interleukin-1-mediated events in vitro". This suggests that this compound interferes with the downstream consequences of IL-1 receptor activation. However, specific details regarding the nature of this inhibition are scarce.
Quantitative Data Summary
As of the latest literature search, no specific quantitative data, such as IC50 values for the inhibition of IL-1-induced responses by this compound, have been published in accessible scientific journals. The table below is a template illustrating the type of data that would be necessary to fully characterize the in vitro activity of this compound on IL-1 signaling.
| Assay Type | Cell Line | IL-1-induced Endpoint | This compound IC50 (µM) | Reference |
| Cytokine Production | Human Synovial Fibroblasts | IL-6 Release | Data Not Available | N/A |
| Prostaglandin Synthesis | Chondrocytes | PGE2 Production | Data Not Available | N/A |
| Matrix Metalloproteinase | Fibroblasts | MMP-13 Expression | Data Not Available | N/A |
| Reporter Gene Assay | HEK293T (IL-1R1 transfected) | NF-κB Luciferase Activity | Data Not Available | N/A |
Plausible Experimental Protocols for Assessing this compound's Effect on IL-1 Signaling
To rigorously determine the effect of this compound on the IL-1 signaling pathway, a series of in vitro experiments would be required. The following are detailed, hypothetical protocols that could be employed.
Inhibition of IL-1-induced Cytokine Production
Objective: To determine if this compound can inhibit the production of secondary pro-inflammatory cytokines, such as IL-6 or IL-8, in response to IL-1 stimulation.
Methodology:
-
Cell Culture: Human synovial fibroblasts or a similar relevant cell line are cultured to sub-confluence in 96-well plates.
-
Pre-treatment: Cells are pre-incubated with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control for 1-2 hours.
-
Stimulation: Recombinant human IL-1β (e.g., at a final concentration of 1 ng/mL) is added to the wells to stimulate the cells. A set of wells remains unstimulated as a negative control.
-
Incubation: The plates are incubated for 18-24 hours to allow for cytokine production and secretion.
-
Quantification: The cell culture supernatant is collected, and the concentration of the target cytokine (e.g., IL-6) is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value for this compound is calculated by plotting the percentage of inhibition of IL-6 production against the log concentration of this compound.
Assessment of NF-κB and AP-1 Activation
Objective: To investigate if this compound's inhibitory action occurs at the level of key transcription factor activation downstream of the IL-1 receptor.
Methodology:
-
Cell Line and Transfection: A cell line such as HEK293T is co-transfected with plasmids encoding for the IL-1R1 and a reporter construct, typically a luciferase gene under the control of an NF-κB or AP-1 responsive promoter.
-
Plating: Transfected cells are plated in 96-well plates.
-
Pre-treatment and Stimulation: As described in section 5.1, cells are pre-treated with this compound followed by stimulation with IL-1β.
-
Incubation: The cells are incubated for a shorter duration, typically 6-8 hours, which is sufficient for reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the transcription factor, is measured using a luminometer.
-
Data Analysis: The IC50 value is determined from the dose-response curve of this compound's inhibition of luciferase activity.
Conclusion
The available evidence, though limited, suggests that this compound's anti-inflammatory properties may be, at least in part, attributable to its ability to inhibit IL-1 signaling. This positions it as a potentially interesting molecule with a mechanism of action distinct from traditional NSAIDs. However, a thorough understanding of its therapeutic potential requires a more detailed characterization of its molecular mechanism. The experimental protocols outlined in this guide provide a framework for such an investigation, which would be crucial for any further development of this compound or similar compounds. The lack of publicly available, detailed primary research data remains a significant gap in the scientific understanding of this compound.
An In-depth Technical Guide to the Synthesis of 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process involving the construction of a substituted oxazole core, followed by etherification and final hydrolysis to yield the target carboxylic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.
Retrosynthetic Analysis and Overall Strategy
The synthesis of the target molecule can be conceptually broken down into three key stages. The retrosynthetic analysis, depicted below, illustrates the disconnection of the target molecule into readily accessible starting materials.
The forward synthesis strategy based on this analysis is as follows:
-
Oxazole Core Synthesis: Construction of the 2-(4-chlorophenyl)-4-methyl-5-oxazole ring system via a modified Robinson-Gabriel synthesis, followed by reduction to install the key hydroxymethyl functional group.
-
Etherification: Coupling of the oxazole alcohol with an ester of 2-bromo-2-methylpropionic acid through a Williamson ether synthesis.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.
Detailed Synthesis Pathway
The overall synthetic pathway is depicted in the following diagram:
Step 1: Synthesis of the Oxazole Core
The synthesis of the key intermediate, 2-(4-chlorophenyl)-4-methyl-5-hydroxymethyloxazole, is achieved in three stages starting from commercially available materials.
This step involves the acylation of an α-amino ketone.
-
Experimental Protocol:
-
To a solution of ethyl 3-amino-2-oxobutanoate hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 4-chlorobenzoyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by recrystallization from ethanol.
-
This is a classic Robinson-Gabriel cyclodehydration to form the oxazole ring.[1][2]
-
Experimental Protocol:
-
Add ethyl 2-(4-chlorobenzamido)-3-oxobutanoate (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C with stirring.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Purification can be achieved by column chromatography on silica gel.
-
The ester is reduced to the corresponding alcohol.
-
Experimental Protocol:
-
To a suspension of lithium aluminium hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the desired alcohol.
-
| Step | Product | Starting Materials | Reagents/Solvents | Typical Yield (%) |
| 1.1 | Ethyl 2-(4-chlorobenzamido)-3-oxobutanoate | 4-chlorobenzoyl chloride, Ethyl 3-amino-2-oxobutanoate | DCM, Triethylamine | 85-95 |
| 1.2 | Ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate | Ethyl 2-(4-chlorobenzamido)-3-oxobutanoate | Conc. H₂SO₄ | 70-80 |
| 1.3 | 2-(4-chlorophenyl)-4-methyl-5-hydroxymethyloxazole | Ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate | LiAlH₄, THF | 80-90 |
Table 1: Summary of Oxazole Core Synthesis
Step 2: Williamson Ether Synthesis
This step forms the ether linkage between the oxazole core and the propionic acid moiety.[3][4][5]
-
Experimental Protocol:
-
To a solution of 2-(4-chlorophenyl)-4-methyl-5-hydroxymethyloxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 2-bromo-2-methylpropanoate (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.
-
| Product | Starting Materials | Reagents/Solvents | Typical Yield (%) |
| Ethyl 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropanoate | 2-(4-chlorophenyl)-4-methyl-5-hydroxymethyloxazole, Ethyl 2-bromo-2-methylpropanoate | NaH, DMF | 60-75 |
Table 2: Summary of Williamson Ether Synthesis
Step 3: Hydrolysis to the Final Product
The final step is the saponification of the ester to the carboxylic acid.
-
Experimental Protocol:
-
To a solution of ethyl 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropanoate (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the final product. The product can be further purified by recrystallization.
-
| Product | Starting Material | Reagents/Solvents | Typical Yield (%) |
| 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid | Ethyl 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropanoate | LiOH·H₂O, THF/H₂O | 85-95 |
Table 3: Summary of Final Hydrolysis Step
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental stages.
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid. The strategy relies on well-established and high-yielding reactions, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The provided protocols offer a solid foundation for researchers to undertake the synthesis of this and related compounds for further investigation in drug discovery and development programs. Careful optimization of reaction conditions and purification procedures will be key to maximizing the overall yield and purity of the final product.
References
Romazarit: A Technical Whitepaper on its Potential as a Non-NSAID Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romazarit (Ro 31-3948) is a novel compound that has demonstrated significant potential as a disease-modifying antirheumatic drug (DMARD). Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's primary mechanism of action is not the direct inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this compound's anti-inflammatory properties, with a focus on its distinct mechanism of action, efficacy in established inflammatory models, and its effects on key signaling pathways and cellular responses.
Introduction
Rheumatoid arthritis (RA) and other chronic inflammatory diseases are characterized by persistent inflammation leading to tissue damage and loss of function. While NSAIDs are widely used to manage the symptoms of inflammation, they are associated with significant gastrointestinal and cardiovascular side effects, and they do not typically alter the course of the underlying disease. This has driven the search for novel anti-inflammatory agents with different mechanisms of action and a more favorable safety profile. This compound has emerged as a promising candidate in this area, exhibiting efficacy in chronic inflammatory models without the hallmark characteristics of NSAIDs.
Preclinical Pharmacology
Efficacy in Animal Models of Chronic Inflammation
This compound has been evaluated in two key animal models of chronic inflammation that mimic aspects of human rheumatoid arthritis: adjuvant-induced arthritis and collagen-induced arthritis in rats.
-
Adjuvant-Induced Arthritis (AIA): In a 5-day AIA model, this compound inhibited the development of hindpaw inflammation with a minimum effective dose of 30 mg/kg.[1] When the study was extended to 15 days, a dose-related improvement in all symptoms of arthritis was observed, with a minimum effective dose of 25 mg/kg.[1] Notably, this compound also significantly reduced plasma levels of the acute-phase reactants seromucoid and haptoglobulin, indicating a systemic anti-inflammatory effect.[1] Its efficacy in adrenalectomized animals suggests that its mechanism is independent of the pituitary/adrenal axis.[1]
-
Collagen-Induced Arthritis (CIA): In the rat CIA model, this compound produced a dose-dependent reduction in both inflammatory and bony changes at doses ranging from 20 to 250 mg/kg.[1] This effect was achieved without a significant impact on anti-collagen antibody titers, except at the highest dose, suggesting its primary action is on the inflammatory response rather than the initial autoimmune trigger.
In stark contrast to its effects on chronic inflammation, this compound showed little to no activity in models of acute inflammation, such as rabbit skin edema, carrageenan pleurisy, or UV-induced erythema. This further distinguishes it from traditional NSAIDs.
Mechanism of Action: Beyond Cyclooxygenase Inhibition
A defining feature of this compound is its weak activity against prostaglandin synthetase (cyclooxygenase).
| Enzyme Source | IC50 (µM) |
| Sheep Seminal Vesicle | 6500 |
| Rat Renal Medulla | >300 |
| Table 1: In Vitro Inhibition of Prostaglandin Synthetase by this compound |
This weak inhibition of COX enzymes confirms that this compound's anti-inflammatory effects are not primarily mediated through the blockade of prostaglandin synthesis, a key characteristic of NSAIDs.
Effects on Inflammatory Mediators and Cellular Processes
The primary mechanism of this compound's anti-inflammatory action appears to be the inhibition of interleukin-1 (IL-1) mediated events . IL-1 is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis by inducing the expression of other inflammatory mediators and driving tissue destruction.
While the precise molecular targets of this compound within the IL-1 signaling cascade have not been fully elucidated in the available literature, it is known to reduce the production of key downstream effectors of inflammation:
-
Collagenase: this compound reduced collagenase production in cultures of talus bones taken from rats with collagen arthritis.
-
Prostaglandin E2 (PGE2): In the same ex vivo model, this compound also decreased the production of PGE2. It is important to note that this reduction in PGE2 is likely a consequence of inhibiting upstream inflammatory signaling (i.e., IL-1 pathway) rather than direct COX inhibition.
The inhibition of IL-1 signaling by this compound suggests a potential impact on the downstream Nuclear Factor-kappa B (NF-κB) pathway , a critical transcription factor in the inflammatory response.
Clinical Efficacy in Rheumatoid Arthritis
A double-blind, placebo-controlled study involving 224 patients with rheumatoid arthritis demonstrated the clinical efficacy of this compound.
| Treatment Group | Dose | Duration | Outcome Measure | Result |
| This compound | 200 mg or 450 mg every 12h | 24 weeks | Ritchie Index (RI) | Significantly better than placebo in improving RI |
| Placebo | N/A | 24 weeks | Ritchie Index (RI) | - |
| Table 2: Summary of this compound Clinical Trial in Rheumatoid Arthritis |
A population pharmacokinetic-dynamic model suggested that this compound's effect was on the rate of disease progression and that plasma concentration was a better predictor of response than the administered dose.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in susceptible rat strains by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.
-
Treatment: this compound or vehicle is administered orally at specified doses for a defined period (e.g., 5 or 15 days).
-
Assessment: The primary endpoint is the measurement of hind paw inflammation (edema) using a plethysmometer. Secondary endpoints can include scoring of arthritis severity in multiple joints, measurement of body weight, and analysis of plasma acute-phase proteins (e.g., seromucoid, haptoglobulin).
Collagen-Induced Arthritis (CIA) in Rats
-
Induction: Rats are immunized with an emulsion of native type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant). A booster immunization is typically given after a set period (e.g., 7 days).
-
Treatment: Oral administration of this compound or vehicle commences at a specified time relative to immunization.
-
Assessment: Clinical signs of arthritis are scored regularly. At the end of the study, histological analysis of the joints can be performed to assess inflammation and bone erosion. Serum levels of anti-collagen antibodies can also be measured.
Ex Vivo Collagenase and PGE2 Production
-
Tissue Culture: Talus bones are excised from rats with established collagen-induced arthritis.
-
Treatment: The bones are cultured in the presence or absence of varying concentrations of this compound.
-
Analysis: After a defined incubation period, the culture medium is collected. Collagenase activity is measured using a suitable substrate (e.g., radiolabeled collagen). PGE2 levels are quantified using a specific immunoassay (e.g., ELISA or RIA).
Safety and Tolerability
In both acute and chronic preclinical studies, this compound displayed no ulcerogenic potential, a significant advantage over traditional NSAIDs. Furthermore, when compared to the structurally similar compound clobuzarit, this compound showed markedly fewer hepatic changes, such as increases in catalase and peroxisome proliferation-associated proteins.
Conclusion
This compound represents a promising non-NSAID anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of IL-1-mediated events. Its efficacy in preclinical models of chronic inflammation, coupled with a favorable safety profile regarding gastrointestinal and hepatic effects, warrants further investigation. The clinical data in rheumatoid arthritis patients, although limited, is encouraging and supports its potential as a disease-modifying therapy. Future research should focus on elucidating the precise molecular targets of this compound within the IL-1 signaling pathway and further defining its clinical utility in a broader range of inflammatory conditions.
References
Preclinical Profile of Romazarit: A Novel Modulator of Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Romazarit (Ro 31-3948) is an investigational compound that has demonstrated significant potential as a disease-modifying antirheumatic drug (DMARD) in preclinical models of chronic inflammation. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit cyclooxygenase and is inactive in acute inflammation models.[1][2] Its primary mechanism of action is believed to be the inhibition of interleukin-1 (IL-1) mediated events, a key cytokine pathway in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis.[1] This document provides a comprehensive overview of the preclinical data on this compound, focusing on its efficacy in animal models, proposed mechanism of action, and effects on inflammatory mediators.
In Vivo Efficacy in Chronic Inflammation Models
This compound has been evaluated in well-established rat models of chronic inflammation: adjuvant-induced arthritis (AIA) and type II collagen-induced arthritis (CIA). In both models, this compound demonstrated a dose-dependent reduction in the clinical and pathological signs of arthritis.
Adjuvant-Induced Arthritis (AIA) in Rats
In the AIA model, this compound effectively suppressed the development of hind paw inflammation.[2] Treatment with this compound also led to a significant reduction in plasma levels of acute-phase reactants, specifically seromucoid and haptoglobulin, indicating a systemic anti-inflammatory effect.[2]
Type II Collagen-Induced Arthritis (CIA) in Rats
In the CIA model, this compound demonstrated a dose-dependent reduction in both inflammatory and bone-related damage. This suggests a potential for this compound to not only manage inflammation but also to protect against the structural joint damage characteristic of rheumatoid arthritis.
Table 1: Summary of this compound Efficacy in Rat Models of Chronic Inflammation
| Model | Species | Key Parameters Assessed | This compound Dose Range | Observed Effects | Citation |
| Adjuvant-Induced Arthritis (AIA) | Rat | Hind Paw Inflammation, Acute Phase Reactants (Seromucoid, Haptoglobulin) | Minimum effective dose: 25-30 mg/kg | Inhibition of hind paw inflammation; Significant reduction in seromucoid and haptoglobulin levels. | |
| Type II Collagen-Induced Arthritis (CIA) | Rat | Inflammatory Changes, Bony Changes | 20-250 mg/kg | Dose-dependent reduction in inflammatory and bony changes. |
In Vitro Mechanistic Studies
Effect on Inflammatory Mediators
This compound's anti-inflammatory properties are further supported by in vitro studies. In cultures of talus bones from rats with collagen arthritis, this compound reduced the production of collagenase and prostaglandin E2 (PGE2). Notably, this compound is an extremely weak inhibitor of prostaglandin synthetase activity, with high IC50 values in both sheep seminal vesicle (6500 µM) and rat renal medulla (>300 µM) preparations. This distinguishes it from NSAIDs and suggests a different mechanism of action.
Table 2: In Vitro Effects of this compound on Inflammatory Mediators
| System | Mediator | Effect of this compound | IC50 | Citation |
| Cultured Talus Bones (from CIA rats) | Collagenase | Reduction in production | Not Reported | |
| Cultured Talus Bones (from CIA rats) | Prostaglandin E2 (PGE2) | Reduction in production | Not Reported | |
| Sheep Seminal Vesicle (cell-free) | Prostaglandin Synthetase | Very weak inhibition | 6500 µM | |
| Rat Renal Medulla (cell-free) | Prostaglandin Synthetase | Very weak inhibition | >300 µM |
Mechanism of Action: Inhibition of Interleukin-1 (IL-1) Signaling
The primary mechanism of action of this compound is attributed to the inhibition of IL-1-mediated events. IL-1 is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis and other chronic inflammatory diseases. It stimulates the production of other inflammatory mediators, such as PGE2 and matrix metalloproteinases (including collagenase), and contributes to cartilage and bone destruction.
While the precise molecular target of this compound within the IL-1 signaling pathway has not been fully elucidated in the available literature, its ability to counteract IL-1-driven processes is a key feature of its preclinical profile.
Caption: Proposed Mechanism of this compound via Inhibition of IL-1 Signaling.
Inferred Effects on T-Cell and B-Cell Function
While direct studies on this compound's effects on T-cell and B-cell subpopulations are not available, its mechanism of inhibiting IL-1 suggests indirect modulatory effects. IL-1 is known to augment the activation and proliferation of both T and B lymphocytes. By blocking IL-1 signaling, this compound could potentially attenuate aberrant lymphocyte responses that contribute to the pathogenesis of autoimmune diseases like rheumatoid arthritis. Further investigation is required to confirm these inferred effects.
Caption: Inferred Downstream Effects of this compound on Lymphocytes.
Experimental Protocols
Detailed protocols for the preclinical evaluation of this compound are based on standard methodologies for inducing and assessing arthritis in rats.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis) by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.
-
Treatment: this compound is administered orally, typically starting on the day of or a few days after adjuvant injection and continuing for the duration of the study (e.g., 15 days).
-
Assessments:
-
Paw Volume: Measured periodically using a plethysmometer to quantify inflammation.
-
Arthritis Score: Clinical scoring of paw swelling and erythema.
-
Biochemical Markers: Blood samples are collected to measure levels of acute-phase proteins such as seromucoid and haptoglobulin.
-
Type II Collagen-Induced Arthritis (CIA) in Rats
-
Induction: Rats are immunized with an emulsion of purified type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant). A booster immunization is typically given 7-21 days after the primary immunization.
-
Treatment: Oral administration of this compound is initiated before or at the onset of clinical signs of arthritis and continues for a defined period.
-
Assessments:
-
Clinical Signs: Monitoring of paw swelling, erythema, and joint mobility.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage damage, and bone erosion.
-
Radiography: X-rays of the paws can be taken to evaluate bone and joint integrity.
-
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
Safety and Tolerability
Preclinical studies indicate a favorable safety profile for this compound. It displayed no ulcerogenic potential in both acute and chronic tests. In comparison to the structurally similar compound clobuzarit, this compound showed markedly fewer hepatic changes, such as increases in catalase and peroxisome proliferation-associated proteins.
Conclusion
The preclinical data for this compound strongly support its potential as a novel DMARD for the treatment of chronic inflammatory conditions like rheumatoid arthritis. Its efficacy in relevant animal models, coupled with a unique mechanism of action centered on the inhibition of IL-1 signaling and a favorable safety profile, make it a compelling candidate for further clinical development. Future research should focus on elucidating the precise molecular target of this compound within the IL-1 pathway and directly evaluating its effects on T-cell and B-cell function to further characterize its immunomodulatory properties.
References
Romazarit and Its Impact on Acute Phase Proteins in Inflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Romazarit (Ro 31-3948) is a potential disease-modifying antirheumatic drug (DMARD) that has been investigated for its anti-inflammatory properties. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's mechanism of action is not dependent on the inhibition of the cyclooxygenase (COX) enzyme.[1] Preclinical studies have suggested that this compound's therapeutic effects in chronic inflammatory conditions, such as rheumatoid arthritis, are associated with the normalization of elevated acute phase protein levels.[1] This technical guide provides a comprehensive overview of the available data on this compound's impact on acute phase proteins, its proposed mechanism of action, and relevant experimental methodologies.
Impact on Acute Phase Proteins: Preclinical Evidence
To date, the most specific information regarding this compound's effect on acute phase proteins comes from preclinical studies in animal models of arthritis. Research in rat models of adjuvant-induced and collagen-induced arthritis has demonstrated that oral administration of this compound leads to a significant reduction in the plasma levels of seromucoid and haptoglobulin.[2]
While the available literature consistently reports a "significant reduction," specific quantitative data from these studies is limited in publicly accessible sources.
Clinical Studies
A double-blind, placebo-controlled clinical trial of this compound was conducted in 224 patients with rheumatoid arthritis.[2] The study evaluated the efficacy of this compound at doses of 200 mg and 450 mg administered every 12 hours for up to 24 weeks.[2] The primary endpoint of this study was the Ritchie Index (RI), a measure of joint tenderness. The results showed that this compound was significantly better than placebo in improving the RI in patients with RA.
Unfortunately, detailed data on the effect of this compound on specific acute phase proteins such as C-reactive protein (CRP), serum amyloid A (SAA), or fibrinogen from this clinical trial are not available in the published literature. It is important to note that this compound was withdrawn from phase II clinical trials due to adverse effects, specifically the emergence of bladder tumors in chronic toxicity studies, which may have limited the publication of extensive clinical data.
Proposed Mechanism of Action: Inhibition of Interleukin-1 Mediated Events
The anti-inflammatory effects of this compound and its impact on acute phase proteins are thought to be mediated through the inhibition of interleukin-1 (IL-1) signaling. IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of rheumatoid arthritis and other inflammatory diseases. It stimulates the production of a wide range of secondary inflammatory mediators and induces the synthesis of acute phase proteins by the liver.
By inhibiting IL-1-mediated events, this compound can theoretically interrupt the inflammatory cascade at a key upstream point, leading to a downstream reduction in the production of acute phase proteins.
Experimental Protocols
Detailed experimental protocols from the key studies on this compound are not fully available in the published literature. However, based on standard methodologies used in preclinical rheumatology research, the following outlines a general approach for assessing the impact of a compound like this compound on acute phase proteins in a rat model of adjuvant arthritis.
General Workflow for Preclinical Evaluation
1. Induction of Adjuvant Arthritis:
-
Model: Male Lewis rats are typically used.
-
Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in mineral oil at the base of the tail or in a footpad.
2. Treatment Protocol:
-
Groups: Animals are divided into control (vehicle-treated) and this compound-treated groups.
-
Dosing: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg/day) for a specified period, typically starting at the time of adjuvant injection or after the onset of clinical signs of arthritis.
3. Assessment of Inflammation:
-
Clinical Scoring: Paw swelling is measured using a plethysmometer or calipers. Arthritis severity is often scored based on erythema and swelling of the joints.
4. Measurement of Acute Phase Proteins:
-
Sample Collection: Blood samples are collected at baseline and at various time points during the study via retro-orbital bleeding or cardiac puncture at termination. Plasma or serum is prepared and stored at -80°C.
-
Assays:
-
Seromucoid: This can be measured by its carbohydrate content after precipitation with perchloric acid.
-
Haptoglobulin: This is typically measured using a colorimetric assay based on the peroxidase activity of the haptoglobin-hemoglobin complex or by ELISA.
-
C-Reactive Protein (CRP): Rat-specific ELISA kits are commercially available.
-
Serum Amyloid A (SAA): Rat-specific ELISA kits are commercially available.
-
Fibrinogen: Can be measured by clotting-based assays (e.g., Clauss method) or by ELISA.
-
Summary and Future Perspectives
This compound demonstrated promise as a novel DMARD with a mechanism of action distinct from NSAIDs. Preclinical data supports its ability to modulate acute phase proteins, likely through the inhibition of IL-1 mediated pathways. However, the lack of detailed, publicly available quantitative data from clinical trials on its effects on key acute phase proteins like CRP, SAA, and fibrinogen presents a significant gap in our understanding of its clinical pharmacology. The discontinuation of its development due to safety concerns has likely contributed to this data scarcity.
For researchers in drug development, the story of this compound underscores the importance of the IL-1 pathway as a therapeutic target for inflammatory diseases. Further investigation into compounds with similar mechanisms but improved safety profiles may yet yield valuable new treatments for rheumatoid arthritis and other chronic inflammatory conditions. The preclinical models and analytical methods described provide a framework for the continued evaluation of such novel anti-inflammatory agents.
References
Methodological & Application
Application Notes and Protocols for Romazarit in a Rat Model of Adjuvant-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvant-induced arthritis (AIA) in rats is a widely utilized and well-characterized experimental model for the study of inflammatory arthritis, sharing many pathological features with human rheumatoid arthritis. This model is instrumental in the preclinical evaluation of potential anti-arthritic and disease-modifying antirheumatic drugs (DMARDs). Romazarit (Ro 31-3948) has been identified as a potential DMARD with a mechanism of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1] These application notes provide a detailed protocol for the use of this compound in the rat AIA model, including methodologies for disease induction, drug administration, and evaluation of therapeutic efficacy.
Mechanism of Action
This compound is not a cyclooxygenase (COX) inhibitor and demonstrates minimal activity in acute inflammation models.[1] Its therapeutic effect is attributed to the inhibition of Interleukin-1 (IL-1) mediated events.[1] IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of rheumatoid arthritis by stimulating the production of other inflammatory mediators, promoting cartilage and bone degradation. By targeting IL-1 signaling, this compound has the potential to modify the disease course rather than merely providing symptomatic relief.
Experimental Protocols
I. Adjuvant-Induced Arthritis (AIA) Model in Rats
This protocol describes the induction of arthritis in susceptible rat strains using Freund's Complete Adjuvant (FCA).
Materials:
-
Animals: Male Lewis or Wistar rats (6-8 weeks old) are commonly used high-responder strains.
-
Adjuvant: Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL).
-
Syringes (1 mL) and needles (26-gauge).
-
Animal handling and restraint equipment.
Procedure:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Adjuvant Preparation: Thoroughly vortex the FCA vial to ensure a uniform suspension of the mycobacteria.
-
Induction:
-
Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the FCA suspension intradermally into the plantar surface of the right hind paw.
-
-
Post-Induction Monitoring:
-
Monitor the animals daily for clinical signs of arthritis, which typically appear around day 10-14 post-injection and peak between days 18 and 25.
-
Clinical signs include erythema (redness), edema (swelling), and joint ankylosis in the injected and contralateral paws, as well as other joints.
-
II. This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to AIA rats.
Materials:
-
This compound (Ro 31-3948)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg) and the body weight of the rats.
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be used to aid dispersion.
-
-
Administration:
-
Treatment can be initiated prophylactically (from day 0) or therapeutically (after the onset of clinical signs, e.g., from day 11).
-
Administer the this compound suspension orally via gavage once daily.
-
A control group of arthritic rats should receive the vehicle only.
-
A non-arthritic, untreated control group should also be included.
-
-
Duration of Treatment: Continue treatment for a predetermined period, typically until the peak of the disease or for a total of 14-21 days after the onset of arthritis.
III. Evaluation of Therapeutic Efficacy
Multiple parameters should be assessed to determine the effect of this compound on the progression and severity of AIA.
1. Clinical Assessment:
-
Arthritis Score: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4, where:
-
0 = No erythema or swelling
-
1 = Mild, localized erythema or swelling
-
2 = Moderate erythema and swelling involving more of the paw
-
3 = Severe erythema and swelling of the entire paw
-
4 = Very severe erythema, swelling, and/or ankylosis The total arthritis score per animal is the sum of the scores for all four paws.
-
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals. The percentage inhibition of paw edema can be calculated.
2. Biomarker Analysis:
-
At the end of the study, collect blood samples for serum separation.
-
Analyze the levels of key inflammatory markers:
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-6 (using ELISA kits).
-
Acute Phase Proteins: Seromucoid and Haptoglobin.
-
3. Histopathological Examination:
-
Euthanize the animals at the end of the study and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
Data Presentation
The following tables present representative data illustrating the expected effects of this compound in the AIA rat model.
Table 1: Effect of this compound on Arthritis Score in AIA Rats
| Treatment Group | Day 12 | Day 15 | Day 18 | Day 21 |
| AIA Control (Vehicle) | 2.5 ± 0.4 | 5.8 ± 0.6 | 9.2 ± 0.8 | 11.5 ± 1.1 |
| This compound (25 mg/kg) | 2.1 ± 0.3 | 4.1 ± 0.5 | 6.5 ± 0.7 | 8.1 ± 0.9 |
| This compound (50 mg/kg) | 1.8 ± 0.3 | 3.2 ± 0.4 | 4.8 ± 0.6 | 6.2 ± 0.7 |
| This compound (100 mg/kg) | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.7 ± 0.5 | 4.9 ± 0.6** |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to AIA Control. |
Table 2: Effect of this compound on Hind Paw Volume in AIA Rats
| Treatment Group | Change in Paw Volume (mL) on Day 21 | % Inhibition |
| AIA Control (Vehicle) | 1.85 ± 0.15 | - |
| This compound (25 mg/kg) | 1.32 ± 0.12 | 28.6% |
| This compound (50 mg/kg) | 0.98 ± 0.10 | 47.0% |
| This compound (100 mg/kg) | 0.75 ± 0.09 | 59.5% |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to AIA Control. |
Table 3: Effect of this compound on Serum Inflammatory Markers in AIA Rats (Day 21)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | Seromucoid (mg/dL) | Haptoglobin (mg/dL) |
| Normal Control | 35 ± 5 | 28 ± 4 | 55 ± 6 | 40 ± 5 |
| AIA Control (Vehicle) | 185 ± 15 | 150 ± 12 | 210 ± 18 | 195 ± 16 |
| This compound (50 mg/kg) | 98 ± 10 | 85 ± 9 | 115 ± 11 | 102 ± 9 |
| *Data are presented as Mean ± SEM. *p<0.01 compared to AIA Control. |
Visualizations
References
Application Notes and Protocols for Romazarit in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Romazarit in preclinical animal models of arthritis, primarily focusing on adjuvant-induced and collagen-induced arthritis in rats. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Summary of this compound Dosage and Administration in Rat Arthritis Models
The following table summarizes the key parameters for the oral administration of this compound in established rat models of chronic inflammation.
| Parameter | Adjuvant-Induced Arthritis (AIA) | Collagen-Induced Arthritis (CIA) |
| Animal Model | Rat (e.g., Lewis) | Rat (e.g., Wistar, Lewis) |
| Route of Administration | Oral | Oral |
| Dosage Range | Minimum Effective Dose: 25-30 mg/kg | Dose-dependent reduction in inflammation and bone changes: 20-250 mg/kg |
| Frequency of Administration | Daily | Daily |
| Vehicle for Oral Gavage | Typically suspended in an aqueous vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) or a 10% sucrose solution to improve palatability and ensure consistent delivery. | Typically suspended in an aqueous vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) or a 10% sucrose solution. |
| Duration of Treatment | 5 to 15 days, depending on the study design (acute vs. developing arthritis). | Typically initiated at the time of or shortly after the booster immunization and continued for the duration of the study (e.g., up to 34 days). |
| Reported Efficacy | Inhibition of hindpaw inflammation and reduction in plasma levels of acute phase reactants (seromucoid and haptoglobulin).[1] | Dose-dependent reduction in both inflammatory and bony changes.[1] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a robust and predictable inflammatory response in the joints following the injection of Freund's Complete Adjuvant (FCA).
Materials:
-
Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL in mineral oil).
-
Male Lewis rats (6-12 weeks old).
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% w/v Carboxymethyl Cellulose in sterile water).
-
Gavage needles.
-
Calipers for measuring paw volume.
Procedure:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the left hind paw or at the base of the tail.[2]
-
A primary inflammatory response (swelling and erythema) will develop at the injection site within a few days.
-
A secondary, systemic arthritic response affecting the non-injected paws typically appears between days 10 and 14.[2]
-
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated to deliver the desired dose in a standard gavage volume (e.g., 5-10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Drug Administration:
-
Begin oral administration of this compound or vehicle control at the desired time point (e.g., prophylactically from day 0 or therapeutically after the onset of secondary arthritis).
-
Administer the formulation once daily via oral gavage for the duration of the study (e.g., 15 days).
-
-
Assessment of Efficacy:
-
Measure the volume of both hind paws daily or on alternate days using calipers.
-
At the end of the study, collect blood samples for the analysis of systemic inflammatory markers such as seromucoid and haptoglobulin.
-
Histopathological analysis of the joints can be performed to assess synovial inflammation, cartilage, and bone erosion.
-
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is an autoimmune model of arthritis that shares many pathological and immunological features with human rheumatoid arthritis.
Materials:
-
Type II collagen (e.g., bovine or porcine).
-
Incomplete Freund's Adjuvant (IFA).
-
Female Wistar or Lewis rats (7-8 weeks old).
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% w/v Carboxymethyl Cellulose).
-
Syringes and needles for immunization and gavage.
-
Calipers.
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats with an intradermal injection of an emulsion of type II collagen and IFA (typically 1:1 v/v) at the base of the tail. A total volume of 0.1 to 0.2 mL is commonly used.
-
On day 7, administer a booster injection of the same collagen/IFA emulsion.[3]
-
Arthritis typically develops between days 11 and 14 after the primary immunization.
-
-
Preparation of this compound Formulation:
-
Prepare the this compound suspension as described in the AIA protocol.
-
-
Drug Administration:
-
Initiate daily oral gavage of this compound or vehicle. Dosing can be prophylactic (starting on day 0), semi-established (starting on day 6 or 9), or therapeutic (starting after the onset of clinical arthritis).
-
Continue dosing until the end of the study (e.g., day 17 to 34).
-
-
Assessment of Efficacy:
-
Monitor rats daily for the onset and severity of arthritis. Clinical scoring systems are often used to grade the severity of inflammation in each paw.
-
Measure paw volume regularly.
-
At the termination of the study, collect blood for the measurement of anti-collagen antibody titers and inflammatory cytokines.
-
Radiographic and histopathological examination of the joints can be used to assess bone and cartilage destruction.
-
Mechanism of Action and Signaling Pathways
This compound has been shown to inhibit events mediated by the pro-inflammatory cytokine Interleukin-1 (IL-1). The binding of IL-1 to its receptor (IL-1R1) initiates a signaling cascade that is central to the inflammatory response in arthritis. This pathway involves the recruitment of adaptor proteins and the activation of downstream kinases, ultimately leading to the activation of transcription factors like NF-κB and the expression of inflammatory genes.
Experimental Workflow for Investigating this compound's Mechanism of Action
Caption: Workflow for assessing this compound's efficacy and mechanism.
Postulated IL-1 Signaling Pathway Inhibition by this compound
The following diagram illustrates the key steps in the IL-1 signaling pathway and the likely point of intervention by this compound, leading to the downregulation of inflammatory responses.
Caption: Postulated inhibition of the IL-1 signaling cascade by this compound.
References
- 1. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rodent models of arthritis: relevance for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Romazarit in Rheumatology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Romazarit (Ro 31-3948) is a disease-modifying antirheumatic drug (DMARD) that has shown potential in the treatment of rheumatoid arthritis (RA).[1] Chemically identified as 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid, its mechanism of action differs from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) as it does not primarily inhibit cyclooxygenase enzymes.[1] Instead, this compound's therapeutic effects are attributed to its ability to modulate inflammatory pathways, notably through the inhibition of interleukin-1 (IL-1) mediated events.[1] These application notes provide a comprehensive overview of this compound's use in rheumatology research, including its mechanism of action, relevant signaling pathways, and detailed protocols for preclinical evaluation.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by interfering with pro-inflammatory cytokine signaling, particularly pathways driven by IL-1. In the context of rheumatoid arthritis, IL-1 is a pivotal cytokine that promotes inflammation, cartilage degradation, and bone erosion. This compound has been shown to reduce the production of collagenase and prostaglandin E2 in cultured talus bones from rats with collagen-induced arthritis.
Proposed Signaling Pathway of this compound's Anti-Inflammatory Action:
While the precise molecular target of this compound within the IL-1 signaling cascade has not been definitively elucidated in the available literature, its known inhibitory effect on IL-1-mediated events suggests a mechanism that disrupts the downstream signaling pathway. The following diagram illustrates a putative mechanism of action where this compound interferes with the IL-1 signaling cascade, leading to the suppression of inflammatory gene expression.
Caption: Proposed mechanism of action for this compound in inhibiting IL-1-mediated inflammation.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rat Models of Arthritis
| Animal Model | Dosing Regimen | Key Findings | Minimum Effective Dose | Reference |
| 5-Day Adjuvant Arthritis | Oral, daily | Inhibition of hindpaw inflammation; significant reduction in plasma seromucoid and haptoglobin. | 30 mg/kg | |
| 15-Day Adjuvant Arthritis | Oral, daily | Dose-related improvement in all arthritis symptoms. | 25 mg/kg | |
| Collagen-Induced Arthritis | Oral, daily (20-250 mg/kg) | Dose-dependent reduction in inflammatory and bony changes. | Not specified |
Table 2: Clinical Trial Data for this compound in Rheumatoid Arthritis
| Study Design | Patient Population | Treatment Arms | Duration | Primary Outcome | Key Findings | Reference |
| Double-blind, placebo-controlled | 224 patients with RA | 1. Placebo2. This compound 200 mg (every 12h)3. This compound 450 mg (every 12h) | Up to 24 weeks | Ritchie Index (RI) | This compound was significantly better than placebo in improving the RI. The effect was concentration-dependent. |
Experimental Protocols
The following are detailed protocols for key in vivo experiments used to evaluate the efficacy of this compound in preclinical rheumatology research.
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to screen for anti-inflammatory and anti-arthritic compounds.
Workflow for Adjuvant-Induced Arthritis Model:
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model in rats.
Materials:
-
Male Lewis rats (7-8 weeks old)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or calipers for paw volume measurement
-
Scoring system for arthritis severity
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Arthritis Induction (Day 0):
-
Anesthetize the rats.
-
Inject 0.1 mL of FCA intradermally into the plantar surface of the right hind paw.
-
-
Treatment:
-
Randomly divide the animals into treatment and control groups.
-
Administer this compound orally at desired doses (e.g., 25, 50, 100 mg/kg) daily, starting from day 0 (prophylactic) or day 7 (therapeutic). The control group receives the vehicle.
-
-
Disease Assessment:
-
Measure the volume of both hind paws daily or every other day using a plethysmometer or calipers.
-
Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).
-
Monitor body weight changes.
-
-
Termination and Analysis:
-
On day 15 or 21, euthanize the animals.
-
Collect blood for analysis of inflammatory biomarkers (e.g., seromucoid, haptoglobin).
-
Dissect the joints for histopathological examination to assess inflammation, pannus formation, cartilage, and bone erosion.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats
This model closely mimics the pathological features of human rheumatoid arthritis.
Workflow for Collagen-Induced Arthritis Model:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model in rats.
Materials:
-
Female Wistar Lewis rats (7-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
-
Calipers for joint measurement
-
ELISA kits for anti-collagen antibody titers
Procedure:
-
Acclimatization: As described in the AIA protocol.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in CFA.
-
Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare an emulsion of bovine type II collagen in IFA.
-
Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle upon the first signs of arthritis (typically around day 10-12). Doses can range from 20 to 250 mg/kg.
-
-
Disease Assessment:
-
Visually score all four paws for signs of arthritis daily.
-
Measure the thickness of the ankle joints with calipers every other day.
-
-
Termination and Analysis:
-
Euthanize animals around day 21-28.
-
Collect blood to measure serum levels of anti-type II collagen antibodies by ELISA.
-
Perform histopathological analysis of the joints to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Culture talus bones to measure the production of collagenase and prostaglandin E2.
-
This compound represents a promising therapeutic agent for rheumatoid arthritis with a distinct mechanism of action from conventional NSAIDs. Its ability to modulate IL-1-mediated inflammatory responses makes it a valuable tool for rheumatology research. The protocols and data presented here provide a framework for the preclinical evaluation of this compound and similar compounds, facilitating further investigation into their therapeutic potential and underlying molecular mechanisms.
References
Dissolution of Romazarit for In Vivo Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romazarit is an investigational disease-modifying antirheumatic drug (DMARD) that has shown efficacy in animal models of chronic inflammation, such as adjuvant-induced and collagen-induced arthritis in rats.[1] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit the cyclooxygenase (COX) enzyme.[1] Its mechanism of action is understood to involve the inhibition of interleukin-1 (IL-1) mediated events.[1] Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible results in in vivo experiments. This document provides detailed application notes and protocols for the dissolution of this compound for oral administration in preclinical research settings, particularly for rodent models.
Data Presentation: this compound In Vivo Dosing Parameters
The following table summarizes the reported dosing parameters for this compound in rat models of arthritis. While the specific vehicle used for this compound was not explicitly detailed in the reviewed literature, a common approach for oral gavage of poorly water-soluble compounds is the use of a suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).
| Parameter | Value | Animal Model | Source |
| Route of Administration | Oral | Rat | [2] |
| Dose Range | 20 - 250 mg/kg | Rat (Collagen-Induced Arthritis) | |
| Vehicle (Recommended) | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline | General for poorly soluble compounds | [3] |
| Frequency | Daily | Rat (Adjuvant & Collagen-Induced Arthritis) |
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle
This protocol describes the preparation of a standard vehicle for the suspension of poorly water-soluble compounds for oral gavage in rodents.
Materials:
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, distilled water or saline
-
Magnetic stirrer and stir bar
-
Autoclave
-
Sterile storage bottles
Procedure:
-
Weighing CMC: Accurately weigh 0.5 g of CMC powder for every 100 mL of vehicle to be prepared.
-
Heating the Solvent: Heat approximately half of the total required volume of sterile water or saline to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Dispersion of CMC: While stirring the heated water/saline, slowly add the CMC powder to create a vortex. This prevents the formation of clumps.
-
Hydration: Continue stirring until the CMC is fully dispersed and the solution becomes uniformly viscous.
-
Cooling and Final Volume: Remove the beaker from the heat and allow it to cool to room temperature. Add the remaining volume of sterile water or saline and continue to stir until the solution is homogeneous.
-
Sterilization and Storage: Autoclave the prepared CMC solution. Store in a sterile, sealed container at 4°C. The solution is typically stable for up to one month.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol details the steps for preparing a suspension of this compound in the 0.5% CMC vehicle for oral administration to rodents.
Materials:
-
This compound powder
-
Prepared sterile 0.5% CMC vehicle
-
Mortar and pestle (optional, for particle size reduction)
-
Spatula
-
Balance
-
Sterile tubes for formulation
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, the desired dose (e.g., 50 mg/kg), and the dosing volume (typically 5-10 mL/kg for rats).
-
Example Calculation: For a 250g rat at a 50 mg/kg dose and a 5 mL/kg dosing volume:
-
Dose per animal = 0.25 kg * 50 mg/kg = 12.5 mg
-
Volume per animal = 0.25 kg * 5 mL/kg = 1.25 mL
-
Concentration of suspension = 12.5 mg / 1.25 mL = 10 mg/mL
-
-
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Trituration (Optional but Recommended): If the this compound powder consists of large particles, gently grind it in a mortar and pestle to a fine, uniform powder. This increases the surface area and improves suspension stability.
-
Wetting the Powder: In a sterile tube, add a small amount of the 0.5% CMC vehicle to the weighed this compound powder to form a paste. Mix thoroughly with a spatula to ensure all the powder is wetted.
-
Suspension Formation: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously mixing.
-
Homogenization: Vigorously vortex the suspension for 2-3 minutes to ensure a uniform distribution of the drug particles.
-
Administration: Before each administration, vortex the suspension again to ensure homogeneity as particles may settle over time. Administer the calculated volume to the animal using an appropriate-sized oral gavage needle.
Mandatory Visualizations
This compound's Proposed Mechanism of Action: Inhibition of IL-1 Signaling
This compound is believed to exert its anti-inflammatory effects by inhibiting events mediated by Interleukin-1 (IL-1). The following diagram illustrates a simplified overview of the IL-1 signaling pathway that is targeted.
Caption: Simplified IL-1 signaling pathway and the proposed inhibitory action of this compound.
Experimental Workflow: Preparation of this compound for In Vivo Oral Gavage
The following workflow diagram outlines the key steps for preparing a this compound suspension for animal studies.
Caption: Workflow for the preparation of a this compound suspension for oral gavage.
References
Application Notes and Protocols for Romazarit in Preclinical Rheumatoid Arthritis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Romazarit (Ro 31-3948) is a potential disease-modifying antirheumatic drug (DMARD) that has demonstrated efficacy in preclinical models of rheumatoid arthritis (RA).[1][2] These application notes provide detailed protocols for the use of this compound in two common rat models of RA: Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and similar compounds.
Mechanism of Action
This compound's anti-arthritic effects are believed to be mediated through multiple mechanisms:
-
Inhibition of Interleukin-1 (IL-1) Mediated Events: this compound has been shown to inhibit events mediated by the pro-inflammatory cytokine IL-1, a key player in the pathogenesis of RA.[1]
-
Reduction of Pro-inflammatory Mediators: The compound reduces the production of collagenase and prostaglandin E2 (PGE2) in arthritic joints, both of which contribute to cartilage degradation and inflammation.[2]
-
PPARα Agonist Activity: this compound exhibits Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist activity, which may contribute to its anti-inflammatory effects.[3]
Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not significantly inhibit the cyclooxygenase (COX) enzyme.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound in rat models of RA.
Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | This compound Treatment Group | Vehicle Control Group | Outcome | Reference |
| Study Duration | 5 Days | N/A | Inhibition of hindpaw inflammation | |
| Minimum Effective Dose | 30 mg/kg | N/A | Significant reduction in inflammation | |
| Study Duration | 15 Days | N/A | Dose-related improvement in arthritis symptoms | |
| Minimum Effective Dose | 25 mg/kg | N/A | Significant reduction in arthritis symptoms | |
| Acute Phase Reactants | Reduced | Elevated | Significant reduction in seromucoid and haptoglobulin |
Table 2: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Rats
| Parameter | This compound Treatment Group | Vehicle Control Group | Outcome | Reference |
| Dose Range | 20 - 250 mg/kg | N/A | Dose-dependent reduction in inflammatory and bony changes | |
| Effect on Anti-collagen Antibodies | No significant effect (except at highest dose) | Elevated | Minimal impact on humoral response to collagen | |
| Collagenase Production | Reduced | Elevated | Inhibition of cartilage-degrading enzyme | |
| Prostaglandin E2 Production | Reduced | Elevated | Reduction of key inflammatory mediator |
Experimental Protocols
Protocol 1: this compound Treatment in Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in a rat model of adjuvant-induced arthritis.
Materials:
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/ml)
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Syringes and needles (26-30 gauge)
-
Plethysmometer or calipers for paw volume/thickness measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 ml of CFA into the plantar surface of the right hind paw of each rat.
-
-
Treatment Regimen (Prophylactic):
-
Randomly divide animals into treatment and control groups.
-
Starting on day 0 (or day 1) and continuing for 14-21 days, administer this compound orally (e.g., via gavage) once or twice daily at desired doses (e.g., 25, 50, 100 mg/kg).
-
Administer the vehicle to the control group using the same volume and schedule.
-
-
Treatment Regimen (Therapeutic):
-
Monitor animals for the onset of clinical signs of arthritis (typically around day 10-12).
-
Once arthritis is established (e.g., a defined arthritis score is reached), randomize animals into treatment and control groups.
-
Administer this compound and vehicle as described in the prophylactic regimen for a duration of 14-21 days.
-
-
Efficacy Assessment:
-
Clinical Scoring: From day 10 onwards, score the severity of arthritis in all four paws daily or every other day using a scale of 0-4 per paw (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity/ankylosis). The maximum score per animal is 16.
-
Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or the thickness using calipers every 2-3 days.
-
Body Weight: Record the body weight of each animal every 2-3 days.
-
Histopathology: At the end of the study, sacrifice the animals and collect ankle joints for histological analysis of inflammation, pannus formation, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Collect blood samples at termination to measure serum levels of inflammatory markers such as C-reactive protein (CRP), IL-6, and TNF-α.
-
Protocol 2: this compound Treatment in Collagen-Induced Arthritis (CIA) in Rats
Objective: To evaluate the efficacy of this compound in a rat model of collagen-induced arthritis, which shares immunological features with human RA.
Materials:
-
Female Lewis or Dark Agouti rats (6-8 weeks old)
-
Bovine or chicken type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)
-
Syringes and needles (26-30 gauge)
-
Plethysmometer or calipers
-
Anesthesia
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats with an intradermal injection at the base of the tail with 100-200 µl of an emulsion containing type II collagen (e.g., 2 mg/ml) in 0.1 M acetic acid and an equal volume of IFA.
-
On day 7, administer a booster injection of the same collagen/IFA emulsion.
-
-
Treatment Regimen:
-
Follow the prophylactic or therapeutic treatment regimens as described in the AIA protocol. The onset of arthritis in the CIA model is typically between days 10 and 14 after the primary immunization.
-
-
Efficacy Assessment:
-
Utilize the same assessment methods as described in the AIA protocol, including clinical scoring, paw volume/thickness measurements, body weight monitoring, histopathology, and biomarker analysis.
-
In addition, serum levels of anti-type II collagen antibodies can be measured by ELISA at the end of the study to assess the effect of the compound on the autoimmune response.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of action of this compound in RA.
Experimental Workflow
Caption: General workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols for Measuring the Efficacy of Romazarit in Chronic Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Romazarit (Ro 31-3948) is a potential disease-modifying antirheumatic drug (DMARD) that has demonstrated efficacy in preclinical models of chronic inflammation. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit the cyclooxygenase (COX) enzyme and is inactive in acute inflammation models.[1][2] Its mechanism of action is believed to involve the inhibition of interleukin-1 (IL-1) mediated events, positioning it as a targeted therapeutic for chronic inflammatory conditions such as rheumatoid arthritis.[2][3]
These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound in two key preclinical models of chronic inflammation: Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) in rats.
Mechanism of Action: Inhibition of IL-1 Signaling
This compound's anti-inflammatory effects are attributed to its interference with the IL-1 signaling pathway. Interleukin-1, a potent pro-inflammatory cytokine, plays a crucial role in the pathogenesis of chronic inflammatory diseases by inducing the expression of various genes involved in inflammation and tissue destruction. The diagram below illustrates the IL-1 signaling cascade and the proposed point of intervention for this compound.
Caption: IL-1 Signaling Pathway and this compound's Proposed Mechanism.
Efficacy in Chronic Inflammatory Models
This compound has been evaluated in rat models of adjuvant-induced arthritis and collagen-induced arthritis, demonstrating a reduction in inflammation and associated biochemical markers.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in these models. Note: Detailed quantitative data from full-text preclinical studies were not publicly available in the searched literature. The data presented is based on abstracts and summaries.
Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Hindpaw Inflammation | This compound | 30 mg/kg | Minimum effective dose for inhibition | [1] |
| Arthritis Symptoms | This compound | 25 mg/kg | Minimum effective dose for improvement in a 15-day model | |
| Acute Phase Reactants (Seromucoid & Haptoglobulin) | This compound | Not specified | Significantly reduced |
Table 2: Efficacy of this compound in Type II Collagen-Induced Arthritis (CIA) in Rats
| Parameter | Treatment Group | Dose Range | Outcome | Reference |
| Inflammatory & Bony Changes | This compound | 20-250 mg/kg | Dose-dependent reduction | |
| Collagenase & Prostaglandin E2 Production | This compound | Not specified | Reduced in cultures of talus bones | |
| Anti-collagen Antibody Titers | This compound | 20-250 mg/kg | No significant effect (except at the highest dose) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is characterized by a robust and reproducible polyarthritis following a single injection of Freund's Complete Adjuvant.
Experimental Workflow:
Caption: Workflow for Adjuvant-Induced Arthritis (AIA) Model.
Protocol:
-
Animals: Male Lewis rats (or other susceptible strains), 6-8 weeks old.
-
Induction of Arthritis:
-
Prepare Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis.
-
On day 0, administer a single intradermal injection of 0.1 mL of FCA into the base of the tail or the footpad of one hind paw.
-
-
Treatment:
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage, starting on day 0 (prophylactic) or after the onset of clinical signs (therapeutic).
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws daily or every other day using a plethysmometer.
-
Clinical Scoring: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity. The maximum score per animal is typically 16.
-
Body Weight: Monitor body weight as an indicator of systemic inflammation.
-
-
Biochemical Markers:
-
At the end of the study, collect blood samples for the analysis of acute phase proteins (e.g., seromucoid, haptoglobulin) and other inflammatory markers.
-
-
Histopathology:
-
Euthanize animals at the end of the study and collect hind paws.
-
Fix, decalcify, and embed the joints in paraffin.
-
Stain sections with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Type II Collagen-Induced Arthritis (CIA) in Rats
The CIA model is considered to be more immunologically similar to human rheumatoid arthritis.
Experimental Workflow:
Caption: Workflow for Collagen-Induced Arthritis (CIA) Model.
Protocol:
-
Animals: Female Lewis rats (or other susceptible strains), 6-8 weeks old.
-
Preparation of Emulsion:
-
Dissolve bovine or chicken type II collagen in 0.05 M acetic acid.
-
Emulsify the collagen solution with an equal volume of Freund's Complete Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for the booster.
-
-
Immunization:
-
On day 0, administer a primary intradermal injection of 0.1 mL of the collagen/CFA emulsion at the base of the tail.
-
On day 7, administer a booster intradermal injection of 0.1 mL of the collagen/IFA emulsion at a site near the primary injection.
-
-
Treatment:
-
Begin daily oral administration of this compound or vehicle after the booster immunization.
-
-
Assessment of Arthritis:
-
Monitor for the onset of arthritis, typically around day 10-14.
-
Measure paw volume and score clinical signs of arthritis as described for the AIA model.
-
-
Immunological Assessment:
-
At the end of the study, collect blood to measure serum levels of anti-type II collagen antibodies by ELISA.
-
-
Ex Vivo Analysis:
-
Culture talus bones from arthritic rats in the presence or absence of this compound to measure the production of collagenase and prostaglandin E2.
-
-
Histopathology:
-
Perform histopathological analysis of the joints as described for the AIA model.
-
References
Troubleshooting & Optimization
Overcoming poor oral bioavailability of Romazarit in rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the oral administration of Romazarit in rodent models. While human studies have indicated good oral absorption of this compound, researchers working with preclinical rodent models may face challenges leading to observations of poor or variable oral bioavailability. This guide offers potential reasons and solutions for these species-specific or formulation-dependent issues.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral gavage in rats. What are the potential causes?
A1: Several factors could contribute to low and variable oral bioavailability of this compound in rodents. These can be broadly categorized as issues related to the compound's physicochemical properties, the formulation, or the physiological environment of the rodent gastrointestinal (GI) tract.
-
Solubility and Dissolution Rate: this compound, being a substituted heterocyclic alkoxypropionic acid, may have limited aqueous solubility, especially at the low pH of the stomach. If the compound does not dissolve, it cannot be absorbed.
-
Formulation Inadequacies: The vehicle used to suspend or dissolve this compound for oral gavage is critical. An inappropriate vehicle can lead to drug precipitation in the GI tract, poor wetting, or aggregation of drug particles.
-
Gastrointestinal pH: The pH of the rodent GI tract can influence the ionization and, therefore, the solubility and permeability of this compound.
-
First-Pass Metabolism: The extent of first-pass metabolism in the gut wall and liver can differ between species. Rodents may exhibit a higher degree of first-pass metabolism for this class of compounds compared to humans.
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.
Q2: What are the first troubleshooting steps to take when poor oral bioavailability is suspected?
A2: A systematic approach to troubleshooting is recommended. Start by confirming the basics of your experimental setup and then move to more complex formulation and physiological factors.
Troubleshooting Workflow
Technical Support Center: Romazarit Stability in Long-Term Experiments
Disclaimer: Publicly available information regarding the specific long-term stability and degradation pathways of Romazarit is limited. This technical support center provides guidance based on the general stability of related chemical structures, such as oxazole-containing compounds and alkoxypropionic acid derivatives, and established pharmaceutical stability testing principles. The specific quantitative data and degradation pathways presented for "this compound" are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the potency of our this compound stock solution during a multi-week cell culture experiment. What could be the cause?
A1: Long-term degradation of this compound in aqueous media can be a factor. Potential causes include hydrolysis of the ether linkage or the oxazole ring, particularly if the medium's pH is not maintained within a stable range. Temperature and light exposure can also accelerate degradation. We recommend preparing fresh stock solutions more frequently and storing them under recommended conditions (see Troubleshooting Guide).
Q2: Our HPLC analysis of a stored this compound solution shows a new, unidentified peak that increases over time. What could this be?
A2: The appearance of a new peak is likely a degradation product. Based on the structure of this compound, potential degradation pathways could involve the cleavage of the ether bond or the opening of the oxazole ring under hydrolytic conditions.[1] We advise performing forced degradation studies (see Experimental Protocols) to tentatively identify this impurity and develop an appropriate stability-indicating analytical method.
Q3: Can the excipients in our formulation affect this compound's stability?
A3: Yes, excipient interactions can significantly impact the stability of an active pharmaceutical ingredient (API). For instance, acidic or basic excipients could catalyze hydrolysis. It is crucial to conduct compatibility studies with all formulation components.
Q4: What are the optimal storage conditions for this compound solutions to minimize degradation during long-term experiments?
A4: For maximum stability, this compound solutions should be stored at low temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and contamination. The pH of the solution should be maintained as close to neutral as possible, unless experimental conditions require otherwise.
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Assays
| Symptom | Possible Cause | Recommended Action |
| Decreasing pharmacological effect over time. | Degradation of this compound in the experimental medium. | 1. Prepare fresh this compound solutions from solid material every 1-2 weeks.2. Aliquot stock solutions and store them at -20°C or -80°C.3. Perform a time-course experiment to quantify the rate of potency loss under your specific experimental conditions. |
| High variability between experimental replicates. | Inconsistent degradation due to variations in light exposure or temperature across samples. | 1. Ensure all samples are handled under consistent lighting conditions.2. Use amber-colored tubes or cover plates with foil to protect from light.3. Maintain a stable temperature in your incubator or experimental setup. |
Issue 2: Physical Changes in this compound Solutions
| Symptom | Possible Cause | Recommended Action |
| Color change or precipitation in the stock solution. | Significant degradation leading to the formation of insoluble byproducts or pH shift. | 1. Discard the solution immediately.2. Re-evaluate the solvent and buffer system for compatibility and solubilizing capacity.3. Consider reducing the stock solution concentration or using a different formulation strategy. |
Data on Hypothetical this compound Degradation
The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate its potential stability profile.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C over 7 Days
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Primary Degradant Peak Area (AU) |
| 3.0 | 100 | 75 | 25% | 12,500 |
| 5.0 | 100 | 90 | 10% | 5,200 |
| 7.4 | 100 | 98 | 2% | 1,100 |
| 9.0 | 100 | 82 | 18% | 9,800 |
Table 2: Effect of Temperature and Light on this compound Stability (Solid State) over 30 Days
| Condition | Initial Purity (%) | Final Purity (%) | Appearance |
| 25°C / 60% RH (Protected from Light) | 99.8 | 99.5 | No change |
| 40°C / 75% RH (Protected from Light) | 99.8 | 98.2 | No change |
| 25°C (Exposed to Light - ICH Q1B Option 2) | 99.8 | 96.5 | Slight yellowish tint |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the potential degradation pathways of this compound under stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at 60°C for 48 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][4][5]
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 72 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution) to separate the parent drug from any degradation products.
Protocol 2: Long-Term Stability Testing of a this compound Solution
Objective: To determine the stability of a prepared this compound solution under specific storage conditions.
Methodology:
-
Prepare a batch of the this compound solution at the desired concentration in the relevant experimental medium.
-
Divide the solution into multiple aliquots in appropriate containers (e.g., amber glass vials).
-
Store the aliquots under the desired long-term storage conditions (e.g., 4°C, protected from light).
-
At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), remove an aliquot for analysis.
-
Analyze the sample for potency (concentration) using a validated HPLC method and observe for any physical changes (color, precipitation).
Visualizations
Caption: Hypothesized signaling pathway for this compound's anti-inflammatory action.
Caption: Workflow for long-term stability testing of a this compound solution.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. Photostability Chamber Testing The Stability Of Drugs - [acmasindia.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting inconsistent results in Romazarit experiments
Welcome to the technical support center for Romazarit experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during their in vitro studies with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are tailored to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potential disease-modifying antirheumatic drug (DMARD).[1][2] Its primary mechanism of action is the inhibition of interleukin-1 (IL-1) mediated events.[2] By blocking the signaling cascade initiated by IL-1, this compound can reduce the production of downstream inflammatory mediators and enzymes that contribute to cartilage degradation in conditions like rheumatoid arthritis.
Q2: Which cell types are most relevant for in vitro experiments with this compound?
Given its potential application in treating rheumatoid arthritis, the most relevant cell types for in vitro studies with this compound are those involved in the pathophysiology of the disease. These primarily include:
-
Chondrocytes: These are the sole cells found in healthy cartilage and are responsible for maintaining the cartilage matrix. In inflammatory conditions, they can contribute to cartilage breakdown.
-
Fibroblast-like synoviocytes (FLS): These cells are found in the synovial lining of joints and play a key role in the inflammatory and destructive processes of rheumatoid arthritis.[3][4]
Q3: What are the typical effective concentrations of this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type, the specific endpoint being measured, and the experimental conditions. Based on available data, in vivo studies have shown efficacy at doses ranging from 25 to 250 mg/kg in rat models of arthritis. For in vitro experiments, it is crucial to perform a dose-response study to determine the optimal concentration for your specific assay. It is worth noting that this compound is a very weak inhibitor of prostaglandin synthetase activity in cell-free preparations, with an IC50 of 6500 µM in sheep seminal vesicle preparations and >300 µM in rat renal medulla preparations, suggesting this is not its primary anti-inflammatory mechanism.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors, ranging from experimental design to reagent variability. This section provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Cytokine Production Measurements (e.g., IL-6, TNF-α)
You are measuring the effect of this compound on IL-1β induced cytokine production in chondrocytes or synoviocytes, but you observe significant well-to-well or day-to-day variability in your ELISA results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Density | Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Visually inspect cells for uniform morphology before treatment. |
| Reagent Preparation and Handling | Prepare fresh dilutions of this compound and cytokines for each experiment. Ensure thorough mixing of all reagents. Avoid repeated freeze-thaw cycles of stock solutions. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially for small volumes of concentrated solutions. |
| Inadequate Washing Steps in ELISA | Ensure thorough and consistent washing of ELISA plates to remove unbound reagents and reduce background signal. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile water or media to create a humidified barrier. |
| Variability in Incubation Times | Adhere strictly to the recommended incubation times for cell treatment and each step of the ELISA protocol. |
Issue 2: Inconsistent Inhibition of Prostaglandin E2 (PGE2) Production
Your experiments to measure this compound's effect on IL-1β induced PGE2 production show erratic or non-reproducible inhibition.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells with a consistent and low passage number. Primary cells can change their phenotype and responsiveness over multiple passages. |
| Sub-optimal IL-1β Stimulation | Determine the optimal concentration and stimulation time for IL-1β to induce a robust and consistent PGE2 response in your specific cell type. |
| Sample Collection and Storage | Collect cell culture supernatants at a consistent time point after treatment. If not assayed immediately, store samples at -80°C and avoid multiple freeze-thaw cycles. |
| PGE2 Assay Sensitivity | Ensure your PGE2 assay is sensitive enough to detect the expected changes. Consider using a high-sensitivity competitive ELISA kit. |
| This compound Stability in Culture Media | Prepare fresh this compound solutions for each experiment. While generally stable, prolonged incubation in complex cell culture media could potentially lead to degradation. |
Issue 3: Variable Effects on Matrix Metalloproteinase (MMP) Expression
You are assessing the impact of this compound on the expression of MMPs (e.g., MMP-13) in response to an inflammatory stimulus, but the results are not consistent across experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Inflammatory Stimulus | Ensure the concentration and purity of the inflammatory stimulus (e.g., IL-1β, TNF-α) are consistent. Prepare fresh stimuli from a reliable stock for each experiment. |
| Timing of Gene or Protein Expression Analysis | Optimize the time course for measuring MMP mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot or ELISA) expression, as their induction kinetics can vary. |
| Cell Line Heterogeneity | If using a cell line, be aware of potential clonal variability. Consider using a single-cell cloned population or primary cells from multiple donors to ensure the observed effect is robust. |
| RNA/Protein Isolation and Quality | Use a standardized protocol for RNA or protein isolation and ensure the integrity and purity of the isolated material before downstream analysis. |
| Normalization in qRT-PCR | Use multiple stable housekeeping genes for normalization of gene expression data to account for variations in RNA input and reverse transcription efficiency. |
Experimental Protocols
Key Experiment: Measuring the Effect of this compound on IL-1β-Induced IL-6 Production in Human Chondrocytes
This protocol outlines a typical experiment to assess the anti-inflammatory effect of this compound.
1. Cell Culture and Seeding:
- Culture primary human chondrocytes in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed chondrocytes in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.
2. Cell Treatment:
- Starve the cells in serum-free media for 4-6 hours prior to treatment.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in serum-free media. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
- Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
- Stimulate the cells with human recombinant IL-1β (e.g., 10 ng/mL) for 24 hours. Include an unstimulated control group.
3. Sample Collection and Analysis:
- After 24 hours, collect the cell culture supernatants.
- Centrifuge the supernatants to remove any cellular debris.
- Quantify the concentration of IL-6 in the supernatants using a commercially available human IL-6 ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
- Generate a standard curve for IL-6.
- Calculate the concentration of IL-6 in each sample.
- Normalize the data to the vehicle-treated, IL-1β stimulated control group.
- Plot the dose-response curve for this compound's inhibition of IL-6 production.
Signaling Pathways and Visualizations
This compound's primary mechanism of action involves the inhibition of IL-1 signaling. The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors then drive the expression of various pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases (MMPs).
Caption: this compound's inhibitory effect on the IL-1 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smac127 Has Proapoptotic and Anti-Inflammatory Effects on Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Romazarit Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical evaluation of Romazarit, specifically focusing on the side effects observed in animal studies. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What were the primary animal models used to assess the efficacy and safety of this compound in preclinical studies?
A1: Preclinical evaluation of this compound was primarily conducted in rat models of chronic inflammation. The two main models utilized were adjuvant-induced arthritis and type II collagen-induced arthritis[1]. These models were chosen to assess the potential disease-modifying effects of the compound on both inflammation and bone degradation associated with arthritis[2].
Q2: What was the effective dose range of this compound observed in these preclinical models?
A2: In the 15-day developing adjuvant arthritis model, this compound demonstrated dose-related improvements in arthritis symptoms with a minimum effective dose of 25 mg/kg[2]. In a 5-day adjuvant arthritis model, the minimum effective dose to inhibit hindpaw inflammation was 30 mg/kg[2]. For collagen-induced arthritis in rats, a dose-dependent reduction in inflammatory and bony changes was observed in the range of 20-250 mg/kg[2].
Q3: What were the major side effects of this compound identified in preclinical animal studies?
A3: Preclinical studies with this compound revealed a favorable safety profile with a notable lack of significant side effects commonly associated with anti-inflammatory drugs. Specifically, this compound showed no ulcerogenic potential in either acute or chronic testing.
Q4: Were there any observed hepatic side effects with this compound?
A4: In comparison to clobuzarit, a structurally similar compound, this compound induced markedly fewer hepatic changes. The increases in catalase and the 80,000 mol. wt. protein associated with peroxisome proliferation were significantly less pronounced with this compound treatment.
Q5: How does the mechanism of action of this compound differ from traditional NSAIDs, and how might this relate to its side effect profile?
A5: Unlike traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), this compound is an extremely weak inhibitor of prostaglandin synthetase (cyclooxygenase) activity in vitro. This is significant because the gastrointestinal side effects of NSAIDs, such as ulceration, are largely attributed to the inhibition of cyclooxygenase. This compound's lack of potent cyclooxygenase inhibition likely contributes to its observed absence of ulcerogenic potential. Furthermore, it was found to be inactive in animal models of acute inflammation, distinguishing it from classical NSAIDs. The anti-arthritic effects of this compound are not mediated by stimulation of the pituitary/adrenal axis. Some in vitro evidence suggests that this compound may act by inhibiting interleukin-1 (IL-1) mediated events.
Troubleshooting Guide for Unexpected Experimental Results
Issue 1: Observation of gastric irritation or ulcers in animals treated with this compound.
-
Possible Cause 1: Compound Contamination. Verify the purity of the this compound batch being used. Contamination with other compounds, particularly NSAIDs, could lead to gastrointestinal side effects.
-
Possible Cause 2: Vehicle Effects. The vehicle used for drug administration may be causing irritation. Run a vehicle-only control group to assess the effects of the vehicle on the gastric mucosa.
-
Possible Cause 3: Animal Model Sensitivity. While studies have shown no ulcerogenic potential, consider the specific strain and health status of the animals. Underlying conditions could increase susceptibility to gastric issues. Review the health records of the animals.
Issue 2: Elevated liver enzymes or evidence of hepatotoxicity.
-
Possible Cause 1: Dose Level. While this compound showed fewer hepatic changes than similar compounds, extremely high doses may still induce some effects. Confirm the dosing calculations and administration accuracy.
-
Possible Cause 2: Animal Model. The metabolic profile of the animal model could differ from those used in the initial studies. Consider performing a comparative study with a known hepatotoxic agent to benchmark the response in your model.
-
Possible Cause 3: Concomitant Medications. If other compounds are being administered, consider the potential for drug-drug interactions that could affect liver function.
Data Presentation
Table 1: Summary of Preclinical Efficacy and Safety Findings for this compound
| Parameter | Animal Model | Duration | Dosing | Key Findings | Citation |
| Efficacy | Adjuvant Arthritis (Rat) | 5 days | 30 mg/kg (min. effective dose) | Inhibition of hindpaw inflammation; significant reduction in seromucoid and haptoglobulin. | |
| Adjuvant Arthritis (Rat) | 15 days | 25 mg/kg (min. effective dose) | Dose-related improvements in all arthritis symptoms. | ||
| Collagen Arthritis (Rat) | Not Specified | 20-250 mg/kg | Dose-dependent reduction in inflammatory and bony changes. | ||
| Safety | Acute and Chronic Models (Rat) | Not Specified | Not Specified | No ulcerogenic potential observed. | |
| Hepatic Effects | Not Specified | Not Specified | Not Specified | Markedly fewer hepatic changes (catalase, peroxisome proliferation-associated protein) compared to clobuzarit. | |
| Mechanism | In vitro | Not Applicable | IC50 > 300 µM (rat renal medulla), IC50 6500 µM (sheep seminal vesicle) | Extremely weak inhibitor of prostaglandin synthetase. |
Experimental Protocols
Adjuvant-Induced Arthritis in Rats
-
Induction: Arthritis is induced by a single intradermal injection of Mycobacterium butyricum suspended in mineral oil into the footpad of one hind paw.
-
Treatment: this compound or vehicle is administered orally, typically once daily, starting from the day of adjuvant injection or after the onset of clinical signs.
-
Assessment: The severity of arthritis is evaluated by measuring the volume of the injected and contralateral hind paws using a plethysmometer. Systemic effects are monitored by measuring body weight and levels of acute-phase proteins (e.g., seromucoid, haptoglobulin) in the plasma.
-
Duration: Studies can be short-term (e.g., 5 days) to assess effects on acute inflammation or longer-term (e.g., 15 days) to evaluate the impact on established arthritis.
Type II Collagen-Induced Arthritis in Rats
-
Immunization: Rats are immunized with an emulsion of bovine or chicken type II collagen in Freund's complete adjuvant, typically administered via intradermal injections at the base of the tail. A booster injection may be given after a set period.
-
Treatment: Dosing with this compound or vehicle by oral gavage usually commences before or at the onset of clinical signs of arthritis.
-
Assessment: Arthritis development is monitored by visual scoring of paw swelling and erythema. At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion. Anti-collagen antibody titers in the serum can also be measured.
-
Ex vivo Analysis: Production of collagenase and prostaglandin E2 by cultured talus bones from arthritic rats can be measured to assess the direct effect of the compound on joint tissue degradation and inflammatory mediator production.
Visualizations
Caption: Workflow for preclinical assessment of this compound.
References
How to minimize variability in Romazarit-treated animal groups
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and addressing common challenges encountered during in vivo experiments with Romazarit.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potential disease-modifying antirheumatic drug (DMARD). Unlike classical nonsteroidal anti-inflammatory drugs (NSAIDs), it does not inhibit the cyclooxygenase (COX) enzyme.[1] Its mechanism of action involves the inhibition of interleukin-1 (IL-1) mediated events, which play a crucial role in the inflammatory cascade associated with arthritis.[1][2]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in rat models of chronic inflammation, specifically adjuvant-induced arthritis (AIA) and type II collagen-induced arthritis (CIA).[1][3]
Q3: What is a typical effective dose for this compound in rat arthritis models?
A3: The minimum effective dose has been reported to be between 25-30 mg/kg. Dose-dependent effects have been observed in a range of 20-250 mg/kg. For your specific study, it is recommended to perform a dose-response experiment to determine the optimal dose.
Q4: How should this compound be prepared for administration to animals?
A4: While specific formulation details for preclinical studies are not extensively published, a common approach for oral administration of a new chemical entity is to formulate it as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure a homogenous suspension for consistent dosing.
Q5: How can I measure this compound levels in animal plasma?
A5: Plasma concentrations of this compound can be measured using High-Performance Liquid Chromatography (HPLC) with UV detection. A specific method for animal plasma would need to be developed and validated, but this technique has been successfully used for human plasma samples.
Troubleshooting Guide
Issue 1: High variability in disease severity within the control (arthritic, untreated) group.
| Potential Cause | Recommended Solution |
| Inconsistent Disease Induction | Ensure the arthritis-inducing agent (e.g., Complete Freund's Adjuvant for AIA, or collagen emulsion for CIA) is thoroughly homogenized before and during administration. Use a consistent injection volume and location for all animals. |
| Genetic Drift in Animal Strain | Source animals from a reputable vendor and ensure they are from a consistent genetic background. Different rat strains (e.g., Lewis, Wistar, Sprague-Dawley) have varying susceptibility to induced arthritis. |
| Differences in Animal Microbiome | House animals in a specific pathogen-free (SPF) environment. The composition of the gut microbiota can influence the inflammatory response. |
| Variable Animal Age and Weight | Use animals within a narrow age and weight range. Rats between 6-12 weeks old are generally recommended for arthritis models. |
| Environmental Stressors | Standardize housing conditions, including cage density, light-dark cycles, and diet. Minimize handling and procedural stress. |
Issue 2: Lack of a significant therapeutic effect with this compound treatment.
| Potential Cause | Recommended Solution |
| Inadequate Dose | Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and strain. Plasma concentration of this compound has been shown to be a better predictor of response than dose. |
| Timing of Treatment Initiation | The timing of treatment initiation (prophylactic vs. therapeutic) can significantly impact outcomes. For prophylactic studies, start dosing at or before disease induction. For therapeutic studies, begin dosing after the onset of clinical signs of arthritis. |
| Drug Formulation or Administration Issues | Ensure the this compound formulation is a homogenous suspension and administered consistently. For oral gavage, ensure the correct volume is delivered to the stomach. |
| Low Disease Severity in Control Group | If the arthritis in the control group is not sufficiently severe, it may be difficult to observe a therapeutic effect. Review and optimize the disease induction protocol. |
| Incorrect Route of Administration | While oral administration is common, consider alternative routes if absorption is a concern. |
Issue 3: Unexpected adverse effects are observed in this compound-treated animals.
| Potential Cause | Recommended Solution |
| High Dose | Reduce the dose of this compound. If a dose-response study has not been conducted, this should be the first step. |
| Vehicle-Related Toxicity | Administer the vehicle alone to a control group to rule out any adverse effects from the formulation components. |
| Off-Target Effects | Carefully document all observed adverse effects. Conduct a literature search for known off-target effects of similar compounds. Consider histopathological analysis of major organs at the end of the study. |
Experimental Protocols
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats
1. Animals:
-
Strain: Lewis or Sprague-Dawley rats are commonly used and are susceptible to AIA.
-
Age: 6-12 weeks old.
-
Housing: House animals in an SPF facility with a 12-hour light/dark cycle and provide food and water ad libitum.
2. Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis (heat-killed).
-
Syringes and needles (26-30 gauge).
3. Disease Induction:
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Under light anesthesia, inject 100 µL of the CFA emulsion intradermally at the base of the tail. Alternatively, 50 µL can be injected into the plantar surface of one hind paw.
-
The onset of polyarthritis is typically observed 9-14 days after induction.
4. Clinical Assessment:
-
Record body weight every 2-3 days.
-
Visually score arthritis severity for each paw daily, starting from day 9. A common scoring system is:
-
0 = No erythema or swelling
-
1 = Mild erythema and swelling of the digits
-
2 = Moderate erythema and swelling of the digits and paw
-
3 = Severe erythema and swelling of the entire paw
-
4 = Very severe erythema and swelling, with ankylosis
-
-
The maximum score per animal is 16.
-
Paw thickness can be measured using a digital caliper.
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats
1. Animals:
-
Strain: Dark Agouti (DA) or Wistar-Lewis rats are highly susceptible.
-
Age: 7-8 weeks old.
-
Housing: As per the AIA protocol.
2. Materials:
-
Bovine or porcine type II collagen.
-
0.05M acetic acid.
-
Incomplete Freund's Adjuvant (IFA).
-
Syringes, needles, and a homogenizer or two-syringe system for emulsification.
3. Disease Induction:
-
Dissolve type II collagen in 0.05M acetic acid to a final concentration of 2-4 mg/mL.
-
Prepare a stable emulsion by mixing the collagen solution with an equal volume of IFA.
-
On day 0, inject 100-200 µL of the emulsion intradermally at multiple sites on the lower back.
-
A booster injection of the same emulsion is typically given on day 7.
-
The onset of arthritis is usually around day 11.
4. Clinical Assessment:
-
Similar to the AIA protocol, monitor body weight, and score clinical signs of arthritis. Paw thickness measurements of the ankle joint are also a key endpoint.
Data Presentation
Table 1: Example Dosing Regimens for this compound in Rat Arthritis Models
| Parameter | Adjuvant-Induced Arthritis (AIA) | Collagen-Induced Arthritis (CIA) |
| Animal Model | Lewis Rat | Dark Agouti Rat |
| Dosing Regimen | Prophylactic | Therapeutic |
| Treatment Start | Day 0 (day of induction) | Day 11 (post-onset of clinical signs) |
| Dose Range | 25 - 100 mg/kg | 25 - 250 mg/kg |
| Route of Administration | Oral gavage | Oral gavage |
| Frequency | Once daily | Once daily |
| Duration | 14-21 days | 10-14 days |
Visualizations
Caption: Simplified diagram of the IL-1 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for conducting an in vivo study with this compound in an arthritis model.
Caption: A decision tree to troubleshoot sources of high variability in animal groups.
References
- 1. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-1 Inhibition at Treatment for Rheumatoid Arthritis on Johns Hopkins Arthritis [hopkinsarthritis.org]
- 3. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Romazarit Efficacy in Acute Inflammation Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Romazarit in acute inflammation models.
Introduction
This compound (also known as Ro 31-3948) is a potential disease-modifying antirheumatic drug (DMARD) that has shown efficacy in models of chronic inflammation, such as adjuvant-induced and collagen-induced arthritis.[1] However, a common issue encountered by researchers is a lack of efficacy in typical animal models of acute inflammation. This guide will address the underlying reasons for this observation and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective in standard acute inflammation models?
A1: this compound's lack of efficacy in acute inflammation models is directly related to its mechanism of action. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound is an extremely weak inhibitor of the cyclooxygenase (COX) enzymes (prostaglandin synthetase).[1] Acute inflammatory responses, such as those induced by carrageenan, are heavily dependent on the rapid production of prostaglandins and other mediators that are targeted by NSAIDs. This compound's primary mechanism is thought to involve the inhibition of interleukin-1 (IL-1) mediated events, which play a more significant role in the chronic inflammatory processes seen in conditions like rheumatoid arthritis.[2]
Q2: In which acute inflammation models has this compound been shown to be inactive?
A2: Published studies have reported that this compound shows little to no activity in the following acute inflammation models:
Q3: Should I increase the dose of this compound to see an effect in my acute inflammation model?
A3: Simply increasing the dose of this compound is unlikely to produce a significant anti-inflammatory effect in models of acute inflammation. The lack of activity is due to its specific mechanism of action rather than insufficient dosage. High doses may also introduce off-target effects or toxicity.
Q4: What is the expected outcome if I use this compound in a carrageenan-induced paw edema model?
A4: Based on its known mechanism, this compound is not expected to significantly reduce paw edema in the carrageenan-induced paw edema model. This model's inflammatory cascade is primarily driven by mediators like histamine, serotonin, bradykinin, and prostaglandins, none of which are primary targets of this compound.
Q5: Are there any specific experimental conditions that might show an effect of this compound in an acute setting?
A5: While classic acute inflammation models are not suitable, it is theoretically possible that a model where IL-1 plays a critical and early role in the acute phase could show some sensitivity to this compound. However, the existing literature does not support its use in standard acute models. Researchers interested in the IL-1 pathway might consider models where IL-1 is directly administered to induce an inflammatory response.
Troubleshooting Guide
If you are not observing the expected lack of efficacy of this compound in an acute inflammation model, consider the following:
| Issue | Potential Cause | Recommended Action |
| Unexpected Anti-Inflammatory Effect Observed | Formulation issues: The vehicle used to dissolve/suspend this compound may have anti-inflammatory properties. | Run a vehicle-only control group to assess the baseline response. |
| Animal strain differences: Some animal strains may have atypical inflammatory responses. | Ensure you are using a standard, well-characterized strain for the chosen model. | |
| Technical error in measurement: Inaccurate measurement of inflammatory parameters (e.g., paw volume). | Calibrate all measurement instruments and ensure consistent technique across all animals and groups. | |
| High Variability in Results | Inconsistent administration of the inflammatory agent (e.g., carrageenan). | Ensure precise and consistent injection volumes and locations. |
| Animal stress: High stress levels can influence inflammatory responses. | Acclimatize animals properly and handle them consistently to minimize stress. |
Data Presentation: Summary of this compound's Activity
The following table summarizes the expected qualitative outcomes of this compound in acute versus chronic inflammation models compared to a standard NSAID.
| Model Type | Model Example | Key Mediators | Expected this compound Efficacy | Expected NSAID (e.g., Indomethacin) Efficacy |
| Acute Inflammation | Carrageenan-Induced Paw Edema | Prostaglandins, Histamine, Serotonin, Bradykinin | Inactive / No significant effect | Highly Active |
| Acute Inflammation | Carrageenan-Induced Pleurisy | Prostaglandins, Leukotrienes | Inactive / No significant effect | Highly Active |
| Acute Inflammation | UV-Induced Erythema | Prostaglandins, Nitric Oxide | Inactive / No significant effect | Active |
| Chronic Inflammation | Adjuvant-Induced Arthritis | TNF-α, IL-1, IL-6 | Active | Active |
| Chronic Inflammation | Collagen-Induced Arthritis | TNF-α, IL-1, B-cells, T-cells | Active | Active |
Experimental Protocols
Below are generalized methodologies for key experiments cited. Researchers should adapt these protocols based on their specific institutional guidelines and experimental design.
Carrageenan-Induced Paw Edema
-
Animals: Wistar or Sprague-Dawley rats (150-200g).
-
Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
This compound (at desired dose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Fast animals overnight.
-
Administer vehicle, this compound, or positive control orally or via the desired route.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Carrageenan-Induced Pleurisy
-
Animals: Wistar rats (150-200g).
-
Groups: Similar to the paw edema model.
-
Procedure:
-
Administer vehicle, this compound, or positive control.
-
After the pre-treatment period, induce pleurisy by injecting 0.2 mL of 1% carrageenan solution into the pleural cavity.
-
After a set time (e.g., 4 hours), euthanize the animals.
-
Carefully open the thoracic cavity and collect the pleural exudate.
-
-
Endpoints: Measure the volume of the exudate and perform a total and differential leukocyte count.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's differential activity in acute vs. chronic inflammation.
Caption: Generalized experimental workflow for in vivo acute inflammation studies.
Caption: Simplified overview of the IL-1 signaling cascade.
References
Refining experimental protocols for Romazarit research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols involving Romazarit. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potential disease-modifying antirheumatic drug (DMARD) that is distinct from nonsteroidal anti-inflammatory drugs (NSAIDs). Its primary mechanism involves the inhibition of interleukin-1 (IL-1) mediated events.[1][2] Unlike NSAIDs, it does not significantly inhibit the cyclooxygenase (COX) enzyme.[1][2] By targeting IL-1, this compound can modulate downstream inflammatory signaling pathways.
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in rat models of chronic inflammation, specifically the adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models.[3] In these models, it has been shown to reduce inflammation and bone changes associated with arthritis.
Q3: What are the known downstream signaling pathways affected by this compound's inhibition of IL-1?
A3: The binding of IL-1 to its receptor initiates a signaling cascade that typically leads to the activation of the transcription factor NF-κB and the p38 MAPK pathway. These pathways are crucial for the expression of pro-inflammatory genes. By inhibiting IL-1 mediated events, this compound is expected to suppress the activation of these downstream pathways, thereby reducing inflammation.
Troubleshooting Guides
In Vivo Models (Adjuvant-Induced & Collagen-Induced Arthritis in Rats)
Q4: My arthritis induction is inconsistent, with high variability in disease scores between animals. What could be the cause?
A4: Inconsistent arthritis induction is a common challenge. Several factors could be contributing to this:
-
Adjuvant/Collagen Emulsion: Improper emulsification of the adjuvant (in AIA) or collagen (in CIA) is a primary cause of variability. Ensure a stable, thick emulsion is formed. For the CIA model, using a homogenizer is recommended over manual methods.
-
Injection Technique: The site and depth of injection are critical. For AIA, subcutaneous injection at the base of the tail or into a footpad is common. For CIA, intradermal injections at the base of the tail are standard. Avoid intravenous injection, which can be lethal.
-
Animal Strain and Supplier: Different rat strains have varying susceptibility to arthritis induction. Even within the same strain, genetic drift and differences in gut microbiota between suppliers can affect disease development. It is advisable to perform a pilot study to test animals from different vendors.
-
Housing Conditions: Stressful or unclean housing conditions can impact the immune response and disease severity. Maintaining a specific pathogen-free (SPF) environment is recommended to minimize variability.
Q5: I am not observing a significant therapeutic effect with my test compound in the arthritis model. What should I check?
A5: Several factors can influence the apparent efficacy of a therapeutic agent:
-
Dosing Regimen: The dose, frequency, and route of administration are critical. Ensure that the dosing paradigm (prophylactic, semi-established, or therapeutic) is appropriate for your research question.
-
Timing of Assessment: The peak of the inflammatory response varies between models. Ensure that your assessment time points align with the expected disease progression. In the AIA model, secondary arthritis typically appears 12-14 days post-injection.
-
Outcome Measures: Relying on a single outcome measure may not provide a complete picture. A combination of clinical scoring (e.g., arthritis index), paw volume/thickness measurements, and histological analysis of joint damage is recommended.
-
Compound Stability and Formulation: Ensure that your test compound is stable in its formulation and that the vehicle used for administration is not interfering with its activity.
In Vitro Assays (Cytokine, Collagenase, and Prostaglandin E2 Production)
Q6: I am experiencing high background in my Prostaglandin E2 (PGE2) ELISA. How can I reduce it?
A6: High background in a competitive ELISA for PGE2 can be caused by several factors:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal. Ensure thorough washing according to the kit protocol.
-
Improper Blocking: Incomplete blocking of the plate can result in non-specific binding of antibodies. Try increasing the blocking incubation time or using a different blocking agent.
-
Cross-reactivity: The sample matrix itself may contain substances that cross-react with the antibodies. Sample purification may be necessary.
-
Reagent Contamination: Ensure all reagents and equipment are clean and free from contamination.
Q7: My collagenase activity assay is showing inconsistent or no signal. What are the potential issues?
A7: Problems with collagenase activity assays can arise from several sources:
-
Enzyme Activation: Many collagenases are secreted as inactive proenzymes (zymogens) and require activation. Ensure your protocol includes an appropriate activation step if necessary.
-
Substrate Quality: The collagen substrate can degrade over time. Use fresh or properly stored substrate for each assay.
-
Inhibitors in Sample: Your sample may contain endogenous inhibitors of collagenase. Consider purification steps to remove these inhibitors.
-
Incorrect Assay Conditions: pH, temperature, and incubation time can all affect enzyme activity. Optimize these parameters for your specific collagenase.
Q8: My cytokine measurements from cell culture supernatants are below the detection limit. How can I improve this?
A8: Low cytokine levels can be due to several factors:
-
Inadequate Cell Stimulation: The stimulus used to induce cytokine production may not be potent enough or may have been used at a suboptimal concentration. Include a positive control (e.g., LPS) to ensure the cells are responsive.
-
Timing of Sample Collection: Cytokine production is transient. Perform a time-course experiment to determine the peak of cytokine expression for your specific cell type and stimulus.
-
Sample Degradation: Cytokines can be degraded by proteases in the cell culture supernatant. Collect supernatants promptly and store them at -80°C. Adding a protease inhibitor cocktail may also be beneficial.
-
Assay Sensitivity: The ELISA or multiplex assay you are using may not be sensitive enough to detect low levels of the cytokine. Consider using a more sensitive assay or concentrating your samples.
Data Presentation
This compound Efficacy in Preclinical Models
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Rat | 30 mg/kg (minimum effective dose) | Inhibition of hindpaw inflammation; Reduction in acute phase reactants (seromucoid and haptoglobulin) | |
| Adjuvant-Induced Arthritis (extended) | Rat | 25 mg/kg (minimum effective dose) | Dose-related improvement in all arthritis symptoms | |
| Collagen-Induced Arthritis | Rat | 20-250 mg/kg (dose-dependent) | Reduction in inflammatory and bony changes |
In Vitro Activity of this compound
| Assay | System | IC50 / Effect | Reference |
| Prostaglandin Synthetase Inhibition | Sheep seminal vesicle | 6500 µM | |
| Prostaglandin Synthetase Inhibition | Rat renal medulla | >300 µM | |
| Collagenase & Prostaglandin E2 Production | Cultures of talus bones from rats with collagen arthritis | Reduced production |
This compound Clinical Trial Data in Rheumatoid Arthritis
| Study Design | Patient Population | Treatment Groups | Primary Outcome | Key Findings | Reference |
| Double-blind, placebo-controlled | 224 patients with Rheumatoid Arthritis | Placebo, this compound (200 mg or 450 mg every 12h for up to 24 weeks) | Ritchie Index (RI) | This compound was significantly better than placebo in improving the RI. |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To induce a chronic inflammatory arthritis model in rats to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Susceptible rat strain (e.g., Lewis, Sprague-Dawley)
-
25-27 gauge needles and syringes
-
Calipers or plethysmometer for paw measurement
Procedure:
-
On day 0, rats are lightly anesthetized.
-
A single subcutaneous injection of 0.1 mL of CFA is administered into the base of the tail or into the plantar surface of one hind paw.
-
The primary inflammatory response at the injection site develops within a few days.
-
A secondary, systemic arthritic response affecting the non-injected paws typically begins around day 10-14.
-
Disease progression is monitored by:
-
Clinical Scoring: A semi-quantitative scoring system (e.g., 0-4 per paw) based on erythema, swelling, and joint deformity.
-
Paw Volume/Thickness: Measured using a plethysmometer or calipers.
-
-
Test compounds are typically administered daily, starting either on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs (therapeutic model).
Collagen-Induced Arthritis (CIA) in Rats
Objective: To induce an autoimmune model of arthritis in rats that shares pathological features with human rheumatoid arthritis.
Materials:
-
Type II collagen (from bovine or chick source)
-
Incomplete Freund's Adjuvant (IFA)
-
Susceptible rat strain (e.g., Dark Agouti, Lewis)
-
Homogenizer for emulsion preparation
-
25-27 gauge needles and syringes
Procedure:
-
On day 0, an emulsion of type II collagen in IFA is prepared. A stable emulsion is critical for successful induction.
-
Rats are anesthetized, and 0.1-0.2 mL of the emulsion is injected intradermally at the base of the tail.
-
A booster injection of collagen in IFA is typically given on day 7.
-
The onset of arthritis usually occurs between days 10 and 14 after the primary immunization.
-
Disease severity is assessed using similar methods as in the AIA model (clinical scoring, paw measurements).
-
Histological analysis of the joints is often performed at the end of the study to evaluate synovitis, pannus formation, and bone erosion.
In Vitro Collagenase Production Assay
Objective: To measure the effect of a test compound on collagenase production by cells.
Materials:
-
Synovial fibroblasts or other relevant cell line
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Stimulating agent (e.g., IL-1β)
-
Collagenase activity assay kit (fluorometric or colorimetric)
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with the test compound at various concentrations for a predetermined pre-incubation period.
-
A stimulating agent (e.g., IL-1β) is added to induce collagenase production.
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The collagenase activity in the supernatant is measured using a commercial assay kit, following the manufacturer's instructions. These kits typically use a labeled collagen substrate that releases a fluorescent or colored product upon cleavage.
Signaling Pathway Diagrams
Caption: this compound's inhibition of IL-1 signaling cascade.
Caption: Workflow for Adjuvant-Induced Arthritis (AIA) model.
Caption: Troubleshooting inconsistent arthritis induction.
References
Validation & Comparative
Romazarit vs. Methotrexate: A Comparative Analysis of Efficacy in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Romazarit and methotrexate in established rodent models of rheumatoid arthritis. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in understanding the relative therapeutic potential of these two compounds.
Efficacy in Adjuvant-Induced Arthritis (AIA) in Rats
Adjuvant-induced arthritis in rats is a widely used preclinical model that shares several pathological features with human rheumatoid arthritis, including chronic inflammation, synovitis, and bone erosion.
Quantitative Efficacy Data
| Drug | Dose | Route of Administration | Key Efficacy Endpoints | Outcome |
| This compound | 30 mg/kg | Not Specified | Inhibition of hindpaw inflammation (5-day model) | Minimum effective dose |
| 25 mg/kg | Not Specified | Dose-related improvements in arthritis symptoms (15-day model) | Minimum effective dose | |
| Methotrexate | 0.05 or 0.1 mg/kg (twice weekly) | Intraperitoneal | Reduction of hind-paw volume | Inhibition of inflammation |
| 0.1 mg/kg | Not Specified | Marked improvement in radiographic score | Attenuation of tissue destruction | |
| 1 mg/kg/week | Intraperitoneal | Significant decrease in hind paw swelling and arthrogram scores | Reduction in inflammation and arthritis severity |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) Model in Rats:
-
Induction: Arthritis is typically induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum into the footpad or base of the tail of susceptible rat strains (e.g., Lewis rats).
-
Disease Development: Following injection, a primary inflammatory response occurs at the injection site. A secondary, systemic arthritis develops in the non-injected paws and other joints, usually appearing 10-14 days post-adjuvant administration.
-
Assessment of Efficacy: The severity of arthritis is assessed using several parameters:
-
Paw Volume/Swelling: Measured using a plethysmometer or calipers. The percentage inhibition of paw edema is a common metric for quantifying anti-inflammatory effects.
-
Arthritis Score: A semi-quantitative scoring system based on the visual assessment of erythema, swelling, and joint deformity in each paw.
-
Radiographic Analysis: X-ray imaging is used to evaluate bone and cartilage integrity, including bone erosion and joint space narrowing.
-
Histopathology: Microscopic examination of joint tissues to assess synovial inflammation, pannus formation, and cartilage/bone destruction.
-
Biomarkers: Measurement of inflammatory markers in serum or plasma, such as C-reactive protein (CRP), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Efficacy in Collagen-Induced Arthritis (CIA) in Rats
The collagen-induced arthritis model in rats is another well-established model that mimics the autoimmune and inflammatory aspects of human rheumatoid arthritis.
Quantitative Efficacy Data
| Drug | Dose | Route of Administration | Key Efficacy Endpoints | Outcome |
| This compound | 20-250 mg/kg | Not Specified | Dose-dependent reduction in inflammatory and bony changes | Reduction in inflammation and bone erosion |
| Methotrexate | 0.3 mg/kg (every 2 days) | Subcutaneous | Rapid decrease in paw size | Effective in reducing inflammation |
| 1.5 mg/kg (orally) | Oral | Reduction in cartilage and bone erosion, and inflammatory cell infiltration | Therapeutic potential demonstrated | |
| 0.33–2.5 mg/kg (on alternate days) | Not Specified | 70% improvement in arthritic symptoms | Reported high efficacy |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model in Rats:
-
Induction: Arthritis is induced by immunization with an emulsion of type II collagen (usually from bovine or chicken) and an adjuvant (Complete or Incomplete Freund's Adjuvant). A primary immunization is followed by a booster immunization typically 7 to 21 days later.
-
Disease Development: Susceptible rat strains (e.g., Lewis, Wistar) develop an inflammatory arthritis characterized by synovitis, cartilage degradation, and bone erosion, with clinical signs appearing around 10-14 days after the second immunization.
-
Assessment of Efficacy: Similar to the AIA model, efficacy is evaluated by:
-
Arthritis Score: Clinical scoring of paw inflammation.
-
Paw Swelling: Measurement of paw volume or thickness.
-
Histopathology: Examination of joint tissues for signs of inflammation and damage.
-
Radiographic Analysis: Assessment of bone and joint integrity.
-
Biomarkers: Measurement of serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Signaling Pathways and Mechanisms of Action
This compound
The precise signaling pathway of this compound is not fully elucidated. However, available data suggests that its anti-inflammatory effects are mediated, at least in part, through the inhibition of Interleukin-1 (IL-1) mediated events . IL-1 is a key pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis by stimulating the production of other inflammatory mediators and driving cartilage and bone destruction.
Caption: Proposed mechanism of this compound via IL-1 signaling inhibition.
Methotrexate
Methotrexate is a folate antagonist with a well-established, multi-faceted mechanism of action in rheumatoid arthritis. Its primary effects are mediated through the inhibition of dihydrofolate reductase (DHFR), which leads to a reduction in the synthesis of purines and pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells like lymphocytes and fibroblasts. Additionally, methotrexate promotes the extracellular release of adenosine, which has potent anti-inflammatory effects.
Caption: Key mechanisms of action for Methotrexate in rheumatoid arthritis.
Experimental Workflow
The general workflow for evaluating the efficacy of compounds in rodent models of rheumatoid arthritis is depicted below.
Caption: General experimental workflow for preclinical RA drug evaluation.
Summary and Conclusion
Based on the available preclinical data, both this compound and methotrexate demonstrate efficacy in attenuating the clinical and pathological features of rheumatoid arthritis in rodent models. Methotrexate, as a well-established therapeutic, has a more extensively characterized dose-response relationship and mechanism of action. This compound shows promise with a distinct potential mechanism centered on the inhibition of IL-1.
It is crucial to note that a direct head-to-head comparison of this compound and methotrexate in the same preclinical study is not available in the public domain. Therefore, the data presented here is an indirect comparison compiled from separate studies. Variations in experimental protocols, including rat strains, specific methodologies for disease induction, and scoring systems, may influence the observed outcomes. For a definitive comparison of efficacy, a controlled study evaluating both compounds concurrently under identical experimental conditions would be necessary. This guide serves as a foundational resource for researchers to understand the existing preclinical evidence for these two compounds in the context of rheumatoid arthritis.
A Comparative Analysis of Romazarit and Traditional NSAIDs in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational disease-modifying antirheumatic drug (DMARD), Romazarit, and traditional nonsteroidal anti-inflammatory drugs (NSAIDs) for the management of inflammation, with a focus on rheumatoid arthritis. This document synthesizes preclinical and clinical findings to highlight the distinct mechanisms of action and therapeutic profiles of these two classes of agents.
Executive Summary
Traditional NSAIDs have long been the cornerstone of anti-inflammatory therapy, primarily through their inhibition of cyclooxygenase (COX) enzymes. This compound, in contrast, represents a departure from this mechanism, operating through the modulation of interleukin-1 (IL-1) mediated events, a key cytokine in the inflammatory cascade. This fundamental difference in their mode of action results in distinct efficacy profiles, particularly in the context of chronic inflammatory diseases like rheumatoid arthritis. While direct comparative quantitative data from head-to-head preclinical or clinical trials are not extensively available in the public domain, this guide compiles the existing experimental evidence to facilitate a scientific comparison.
Mechanism of Action
Traditional NSAIDs: COX Inhibition
Traditional NSAIDs, such as ibuprofen and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach. COX-2 selective inhibitors were developed to reduce this risk.
This compound: A Novel Non-NSAID Approach
This compound is classified as a potential disease-modifying antirheumatic drug (DMARD) and is distinct from traditional NSAIDs as it does not inhibit the cyclooxygenase (COX) enzyme. Its mechanism of action is believed to be centered on the inhibition of interleukin-1 (IL-1) mediated events. IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of rheumatoid arthritis by stimulating the production of other inflammatory mediators, promoting cartilage and bone degradation, and contributing to systemic inflammatory responses. By targeting the IL-1 pathway, this compound offers a more specific immunomodulatory approach to controlling inflammation compared to the broad-spectrum effects of COX inhibition.
Preclinical Data Comparison
Animal Models of Arthritis
Adjuvant-Induced Arthritis (AIA) in Rats: This model is widely used for the preclinical evaluation of anti-arthritic drugs. In the AIA model, this compound has demonstrated a dose-dependent reduction in paw inflammation and an improvement in the overall symptoms of arthritis. Notably, these effects were not shared by classical NSAIDs in the same context, suggesting a different mode of therapeutic action.
Collagen-Induced Arthritis (CIA) in Rats: The CIA model closely mimics the pathological features of human rheumatoid arthritis. In this model, this compound has been shown to cause a dose-dependent reduction in both inflammatory and bone-related changes.
The table below summarizes the key findings from preclinical studies on this compound in these models.
| Preclinical Model | Drug | Dose Range | Key Findings | Citation |
| Adjuvant-Induced Arthritis (Rat) | This compound | 25 mg/kg (minimum effective dose) | Dose-related improvements in all arthritis symptoms. | |
| Collagen-Induced Arthritis (Rat) | This compound | 20-250 mg/kg | Dose-dependent reduction in inflammatory and bony changes. |
Clinical Data Overview
This compound in Rheumatoid Arthritis
A double-blind, placebo-controlled study in patients with rheumatoid arthritis demonstrated that this compound was significantly more effective than placebo in improving the Ritchie Index (RI), a measure of joint tenderness. The study utilized doses of 200 mg and 450 mg administered every 12 hours for up to 24 weeks.
Traditional NSAIDs in Rheumatoid Arthritis
Numerous clinical trials have established the efficacy of various NSAIDs in managing the signs and symptoms of rheumatoid arthritis. These studies typically show that NSAIDs are superior to placebo in reducing pain and inflammation. However, they do not generally alter the course of the disease or prevent joint damage, classifying them as symptomatic treatments rather than disease-modifying agents.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or base of the tail.
-
Treatment: Oral administration of the test compound (e.g., this compound) or vehicle is typically initiated before or after the onset of clinical signs of arthritis and continued for a specified duration.
-
Assessments: The primary endpoints include the measurement of paw volume (plethysmometry) to quantify inflammation, and a clinical scoring system to assess the severity of arthritis in multiple joints. Histopathological analysis of the joints can also be performed to evaluate synovial inflammation, cartilage degradation, and bone erosion.
Collagen-Induced Arthritis (CIA) in Rats
-
Induction: Arthritis is induced by immunization with type II collagen emulsified in an adjuvant. A booster immunization is often given after a specific interval.
-
Treatment: Similar to the AIA model, test compounds are administered orally, and the treatment period can vary depending on the study design.
-
Assessments: Efficacy is evaluated by monitoring clinical signs of arthritis (scoring), measuring paw swelling, and assessing joint damage through radiological and histological examinations.
In Vitro Interleukin-1 (IL-1) Inhibition Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., monocytes) are cultured.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of IL-1.
-
Treatment: The test compound (e.g., this compound) is added to the cell cultures at various concentrations.
-
Measurement: The levels of IL-1 in the cell culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of the compound is determined by comparing the IL-1 levels in treated versus untreated stimulated cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Traditional NSAIDs
Caption: Mechanism of action of traditional NSAIDs.
Signaling Pathway of this compound (Proposed)
References
- 1. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 Inhibition at Treatment for Rheumatoid Arthritis on Johns Hopkins Arthritis [hopkinsarthritis.org]
- 5. Preclinical Rheumatoid Arthritis and Rheumatoid Arthritis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Romazarit: A Paradigm Shift in Anti-Inflammatory Mechanisms Beyond Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Romazarit with traditional non-steroidal anti-inflammatory drugs (NSAIDs), focusing on its unique non-cyclooxygenase (non-COX) inhibitory mechanism. By presenting available experimental data, detailed methodologies, and illustrative signaling pathways, this document serves as a resource for understanding the distinct pharmacological profile of this compound.
Distinguishing this compound from Traditional NSAIDs
Traditional NSAIDs, such as indomethacin and ibuprofen, primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1] However, this mechanism is also associated with gastrointestinal and renal side effects due to the inhibition of the homeostatic functions of prostaglandins.[1][2]
This compound emerges as a potential disease-modifying antirheumatic drug (DMARD) with a mechanism of action fundamentally different from that of classical NSAIDs.[3][4] It is an exceptionally weak inhibitor of prostaglandin synthesis, indicating that its anti-inflammatory properties are not mediated by COX inhibition. Instead, the available evidence points towards the inhibition of interleukin-1 (IL-1) mediated events as its primary mode of action. This distinction is critical, as it suggests a therapeutic potential for this compound in chronic inflammatory conditions like rheumatoid arthritis, potentially with a more favorable safety profile.
Comparative Analysis of Inhibitory Activity
To highlight the mechanistic divergence, the following tables summarize the available quantitative data on the inhibitory activities of this compound and representative traditional NSAIDs. A significant gap in publicly available literature exists for direct, head-to-head quantitative comparisons of this compound with other NSAIDs on cytokine production, T-cell proliferation, and matrix metalloproteinase (MMP) activity.
Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | Prostaglandin Synthetase (Sheep Seminal Vesicle) | 6500 | |
| Prostaglandin Synthetase (Rat Renal Medulla) | >300 | ||
| Indomethacin | COX-1 (Human) | 0.1 | |
| COX-2 (Human) | 0.9 | ||
| Ibuprofen | COX-1 (Human) | 13 | |
| COX-2 (Human) | 344 | ||
| Naproxen | COX-1 (Human) | 2.6 | |
| COX-2 (Human) | 123 |
IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower potency.
Cytokine Production Inhibition
Direct comparative data for this compound is not available in the literature. However, this compound has been observed to inhibit IL-1-mediated events in vitro. In contrast, some NSAIDs have been shown to modulate cytokine production, though this is not their primary mechanism of action. For instance, high doses of ibuprofen have been suggested to down-regulate pro-inflammatory cytokines.
T-Cell Proliferation Inhibition
Direct comparative IC50 values for this compound are not available. Indomethacin has been shown to depress the proliferative responses of T-cells in adjuvant-arthritic rats at doses of 1 and 2 mg/kg.
Matrix Metalloproteinase (MMP) Inhibition
While this compound has been shown to reduce collagenase production in cultures of talus bones from rats with collagen arthritis, specific IC50 values have not been reported. Some NSAIDs have demonstrated the ability to inhibit collagenase activity in vitro. For example, piroxicam and tenoxicam suppressed collagenase activity by 19.1% and 36.8%, respectively.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Traditional NSAIDs
Caption: Mechanism of action of traditional NSAIDs.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound via IL-1 signaling.
Experimental Workflow for Cytokine Production Assay
Caption: Workflow for in vitro cytokine production assay.
Experimental Workflow for T-Cell Proliferation Assay
Caption: Workflow for T-cell proliferation assay.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Activity Assay
Objective: To determine the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, indomethacin) or vehicle control in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Production Assay in Vitro
Objective: To measure the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Compound Treatment: Concurrently with or prior to stimulation, the cells are treated with various concentrations of the test compound (e.g., this compound, ibuprofen) or a vehicle control.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-1β, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibition of cytokine production by the test compound is calculated relative to the stimulated vehicle control, and IC50 values are determined.
T-Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: PBMCs are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Culture: The cells are cultured in a suitable medium in a 96-well plate.
-
Mitogen Stimulation: T-cell proliferation is induced by adding a mitogen, such as phytohemagglutinin (PHA), to the cell cultures.
-
Compound Addition: Various concentrations of the test compound (e.g., this compound, indomethacin) or a vehicle control are added to the cultures.
-
Incubation: The plates are incubated for a period that allows for T-cell proliferation (e.g., 72 hours).
-
[3H]-Thymidine Incorporation: For the final hours of incubation (e.g., 18 hours), [3H]-thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Harvesting: The cells are harvested onto a filter mat, and the unincorporated [3H]-thymidine is washed away.
-
Measurement of Proliferation: The amount of incorporated [3H]-thymidine is quantified using a scintillation counter. The results are expressed as counts per minute (CPM), which is proportional to the degree of cell proliferation.
-
Data Analysis: The inhibitory effect of the compound on T-cell proliferation is calculated by comparing the CPM in treated wells to that in control wells.
Matrix Metalloproteinase (MMP) Activity Assay
Objective: To evaluate the effect of a compound on the enzymatic activity of specific MMPs.
Methodology:
-
Enzyme Activation: Recombinant human pro-MMPs (e.g., pro-MMP-1, pro-MMP-3) are activated using a suitable activator like p-aminophenylmercuric acetate (APMA).
-
Compound Incubation: The activated MMP is incubated with various concentrations of the test compound (e.g., this compound, a known MMP inhibitor as a positive control) or a vehicle control.
-
Substrate Addition: A fluorogenic MMP substrate is added to the reaction mixture. The substrate is designed to be non-fluorescent until it is cleaved by the MMP, which releases a fluorescent group.
-
Fluorescence Measurement: The increase in fluorescence over time is measured using a fluorescence plate reader. The rate of the increase in fluorescence is proportional to the MMP activity.
-
Data Analysis: The percentage of inhibition of MMP activity is calculated for each concentration of the test compound relative to the vehicle control. IC50 values can then be determined.
Conclusion
This compound represents a significant departure from the therapeutic strategies of traditional NSAIDs. Its mechanism, centered on the inhibition of IL-1-mediated events rather than cyclooxygenase, positions it as a promising candidate for the treatment of chronic inflammatory diseases where IL-1 plays a crucial pathogenic role. While the available data clearly demonstrates its lack of potent COX inhibition, a critical need exists for direct, quantitative comparative studies against established NSAIDs to fully elucidate its efficacy and therapeutic potential in inhibiting key inflammatory pathways involving cytokine production, T-cell activation, and matrix degradation. The experimental protocols provided herein offer a framework for conducting such vital comparative research. Further investigation into the precise molecular targets of this compound within the IL-1 signaling cascade will be instrumental in advancing the development of a new generation of targeted anti-inflammatory therapies.
References
- 1. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Romazarit vs. Other DMARDs: A Comparative Guide for the Treatment of Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Romazarit, an investigational disease-modifying antirheumatic drug (DMARD), with established classes of DMARDs used in the treatment of chronic inflammatory conditions like rheumatoid arthritis. The comparison is based on available preclinical and clinical data for this compound and extensive data for other DMARDs, including conventional synthetic DMARDs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).
Executive Summary
This compound (Ro 31-3948) is a substituted heterocyclic alkoxypropionic acid that was evaluated in the early 1990s as a potential DMARD.[1] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound did not inhibit the cyclooxygenase (COX) enzyme and was inactive in acute inflammation models. Its mechanism of action was proposed to involve the inhibition of interleukin-1 (IL-1) mediated events. While it showed promise in preclinical models of chronic inflammation and was found to be more effective than a placebo in a clinical study of patients with rheumatoid arthritis, its development did not proceed to market. This guide contrasts the profile of this compound with current standards of care, providing a historical and scientific perspective on DMARD development.
Mechanism of Action: A Comparative Overview
The therapeutic effects of DMARDs stem from their ability to modulate the immune system and reduce inflammation. This compound's approach differs significantly from that of many other DMARDs.
This compound: The primary mechanism of this compound is believed to be the inhibition of interleukin-1 (IL-1) mediated events . IL-1 is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of rheumatoid arthritis by inducing the expression of other inflammatory mediators and contributing to cartilage and bone degradation. By targeting IL-1's effects, this compound aimed to suppress the inflammatory cascade at a key point.
Other DMARDs:
-
Conventional Synthetic DMARDs (csDMARDs): This class, including drugs like methotrexate and sulfasalazine, has broader, less specific mechanisms of action. Methotrexate, for example, is thought to interfere with purine metabolism and promote the release of adenosine, which has anti-inflammatory effects.
-
Biologic DMARDs (bDMARDs): These are genetically engineered proteins that target specific molecules involved in inflammation. A major class of bDMARDs is the TNF inhibitors (e.g., adalimumab, etanercept), which neutralize the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). Other bDMARDs target different cytokines, such as IL-6 (e.g., tocilizumab), or immune cells.
-
Targeted Synthetic DMARDs (tsDMARDs): This newer class of small molecule drugs, such as the Janus kinase (JAK) inhibitors (e.g., tofacitinib, baricitinib), targets intracellular signaling pathways. By inhibiting JAK enzymes, these drugs block the signaling of multiple cytokines involved in the inflammatory response.
Figure 1: Simplified signaling pathways targeted by this compound and other DMARDs.
Preclinical Efficacy: A Comparative Analysis
This compound was evaluated in two key animal models of chronic inflammation: adjuvant arthritis and type II collagen arthritis in the rat. The table below compares the reported preclinical efficacy of this compound with representative data for other DMARDs in similar models.
| Drug/Class | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Adjuvant Arthritis (Rat) | Reduction in paw inflammation | Dose-dependent reduction |
| Type II Collagen Arthritis (Rat) | Reduction in arthritic score | Significant reduction | |
| Methotrexate | Adjuvant Arthritis (Rat) | Reduction in paw volume | Significant reduction |
| Type II Collagen Arthritis (Rat) | Reduction in arthritic score and joint damage | Significant reduction | |
| TNF Inhibitor (Etanercept) | Type II Collagen Arthritis (Mouse) | Reduction in clinical arthritis score | Dose-dependent reduction |
| Reduction in joint erosion | Significant reduction | ||
| JAK Inhibitor (Tofacitinib) | Adjuvant Arthritis (Rat) | Reduction in paw edema | Significant reduction |
| Type II Collagen Arthritis (Rat) | Reduction in arthritic score and bone resorption | Significant reduction |
Clinical Data: this compound vs. Placebo
A double-blind, placebo-controlled study was conducted to evaluate the efficacy of this compound in 224 patients with rheumatoid arthritis. Patients received either a placebo or this compound at doses of 200 mg or 450 mg every 12 hours for up to 24 weeks.
| Treatment Group | Primary Efficacy Measure | Outcome |
| This compound (200 mg and 450 mg) | Ritchie Index (RI) | Statistically significant improvement compared to placebo |
| Placebo | Ritchie Index (RI) | Less improvement than this compound |
Note: The Ritchie Index is a graded assessment of tenderness in 26 joint regions. While this study demonstrated this compound's superiority over placebo, direct comparisons with the efficacy of modern DMARDs, often measured by ACR (American College of Rheumatology) response criteria (e.g., ACR20, ACR50, ACR70), are not available. Modern DMARDs regularly achieve high ACR response rates in clinical trials.
Safety and Tolerability
This compound: In a study with healthy volunteers receiving single oral doses from 40 to 1500 mg, this compound was generally well-tolerated. The most common adverse events were stomach pain and vomiting, which occurred in a small number of participants. Changes in laboratory safety tests were similar between the this compound and placebo groups.
Other DMARDs: The safety profiles of other DMARDs are well-characterized and vary by class.
-
csDMARDs (e.g., Methotrexate): Potential side effects include liver damage and severe lung infections.
-
bDMARDs (e.g., TNF inhibitors): A primary concern is an increased risk of serious infections, including tuberculosis.
-
tsDMARDs (e.g., JAK inhibitors): These may also increase the risk of serious infections, as well as blood clots and serious heart-related events at higher doses.
Experimental Protocols
This compound: Adjuvant Arthritis Model in Rats
Objective: To assess the anti-inflammatory effect of this compound in a model of chronic inflammation.
Methodology:
-
Induction of Arthritis: Adjuvant arthritis was induced in rats by a single intradermal injection of Mycobacterium tuberculosis in mineral oil into the footpad.
-
Treatment: this compound was administered orally at various doses daily, starting from the day of adjuvant injection.
-
Assessment: Paw volume was measured at regular intervals to assess the degree of inflammation. At the end of the study, biochemical markers of inflammation (e.g., acute phase proteins) were measured in the blood.
-
Comparison: The effects of this compound were compared to a vehicle control group and a group treated with a standard NSAID.
Figure 2: Experimental workflow for the adjuvant arthritis model.
This compound: Placebo-Controlled Clinical Trial
Objective: To evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis.
Methodology:
-
Patient Population: 224 patients with a diagnosis of rheumatoid arthritis were enrolled from 11 centers.
-
Study Design: A double-blind, placebo-controlled, randomized trial.
-
Intervention: Patients were randomized to receive placebo, 200 mg of this compound, or 450 mg of this compound every 12 hours for up to 24 weeks.
-
Primary Endpoint: Disease activity was assessed using the Ritchie Index (RI) at multiple time points.
-
Pharmacokinetics: Plasma concentrations of this compound were also measured.
-
Statistical Analysis: Analysis of variance (ANOVA) and population pharmacokinetic-dynamic modeling were used to assess the treatment effect.
Conclusion
This compound was an investigational DMARD that showed potential in preclinical and early clinical studies by targeting IL-1 mediated events. However, it was not developed for clinical use. In contrast, the field of rheumatology has seen the advent of highly effective csDMARDs, bDMARDs, and tsDMARDs with more targeted mechanisms of action. While this compound's development provides a valuable case study in the history of DMARD research, current therapeutic strategies for chronic inflammation are dominated by drugs with well-established efficacy and safety profiles, such as methotrexate, TNF inhibitors, and JAK inhibitors. Future drug development continues to focus on novel targets and personalized medicine approaches to improve outcomes for patients with chronic inflammatory diseases.
References
A comparative study of Romazarit's effects on different inflammatory cytokines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Romazarit's effects on key inflammatory cytokines, placed in context with established anti-inflammatory agents. Due to the limited publicly available data on this compound, a potential disease-modifying antirheumatic drug (DMARD) that underwent development, this guide synthesizes the known information and contrasts it with the well-documented cytokine modulation profiles of methotrexate and non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound (Ro 31-3948) has been identified in preclinical studies as an anti-inflammatory agent with a mechanism of action distinct from traditional NSAIDs. A key characteristic of this compound is its inhibition of Interleukin-1 (IL-1) mediated events.[1] Unlike NSAIDs, it does not appear to inhibit the cyclooxygenase (COX) enzymes. While information on its broad cytokine profile is scarce, its targeted effect on IL-1 suggests a more focused immunomodulatory role. This contrasts with the broader activity of methotrexate, which affects T-cell cytokine production, and NSAIDs, which primarily target the prostaglandin pathway but can also influence cytokine production.
Comparative Analysis of Cytokine Inhibition
The following table summarizes the known and inferred effects of this compound on major inflammatory cytokines compared to methotrexate and a representative NSAID, Ibuprofen. It is important to note that specific quantitative data for this compound is largely unavailable in the public domain.
| Cytokine | This compound | Methotrexate | NSAIDs (Ibuprofen) |
| Interleukin-1β (IL-1β) | Inhibition of IL-1 mediated events observed [1] | Modest inhibition; may block the binding of IL-1β to its receptor[2] | Can reduce production, often secondary to COX inhibition |
| Tumor Necrosis Factor-α (TNF-α) | Data not available | Inhibits production by T-cells[1] | Can inhibit production by various immune cells[3] |
| Interleukin-6 (IL-6) | Data not available | Inhibition is stimulus-dependent; less effective against monocyte production | Can reduce production |
| Interleukin-17 (IL-17) | Data not available | Inhibits production by T-cells | Limited direct inhibitory effect reported |
| Interferon-γ (IFN-γ) | Data not available | Inhibits production by T-cells | Can inhibit production by NK and γδ T-cells |
Note: The effects of methotrexate and NSAIDs on cytokine production can be cell-type and stimulus-dependent. The information presented is a generalized summary based on available research.
Signaling Pathways and Mechanism of Action
This compound's inhibitory action on IL-1 suggests an interference with the IL-1 signaling pathway. A plausible mechanism is the antagonism of the IL-1 receptor (IL-1R), preventing the downstream activation of inflammatory signaling cascades. This is distinct from methotrexate, which has a complex mechanism involving the inhibition of purine and pyrimidine synthesis, leading to reduced T-cell proliferation and cytokine production. NSAIDs primarily act by inhibiting COX enzymes, thereby reducing prostaglandin synthesis, which can indirectly modulate cytokine production.
Below is a conceptual diagram illustrating the potential point of intervention for this compound in the IL-1 signaling pathway, contrasted with the mechanisms of methotrexate and NSAIDs.
References
- 1. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanism of Action of Methotrexate: Experimental Evidence that Methotrexate Blocks the Binding of Interleukin 1β to the Interleukin 1 Receptor on Target Cells | Semantic Scholar [semanticscholar.org]
- 3. Non-steroidal anti-inflammatory drugs selectively inhibit cytokine production by NK cells and gamma delta T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Romazarit's Efficacy in Preclinical Models: A Comparative Analysis for Rheumatoid Arthritis Research
For Immediate Release
This guide provides a comprehensive comparison of the disease-modifying antirheumatic drug (DMARD) Romazarit with other alternatives, focusing on its efficacy in various animal models of rheumatoid arthritis (RA). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant efficacy in rat models of chronic inflammation, specifically adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA). It effectively reduces inflammation and restores levels of associated biochemical markers.[1] Notably, its mechanism of action, which involves the inhibition of Interleukin-1 (IL-1) mediated events, distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) as it does not inhibit the cyclooxygenase enzyme.[1] However, a critical gap in the current body of research is the lack of efficacy data for this compound in other animal species, such as mice or non-human primates. This limitation curtails a comprehensive cross-species validation of its therapeutic potential. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Comparative Efficacy of this compound in Rat Models
This compound has been evaluated in two primary rat models of rheumatoid arthritis: adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA).[1] The following tables summarize the key efficacy data from these studies.
Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose | Key Findings | Reference |
| This compound | 30 mg/kg (minimum effective dose) | Inhibition of hindpaw inflammation in a 5-day model. Significant reduction in plasma levels of seromucoid and haptoglobulin. | [2] |
| This compound | 25 mg/kg (minimum effective dose) | Dose-related improvements in all arthritis symptoms in a 15-day model. | [2] |
Table 2: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Rats
| Treatment Group | Dose Range | Key Findings | Reference |
| This compound | 20-250 mg/kg | Dose-dependent reduction in both inflammatory and bony changes. Reduction in collagenase and prostaglandin E2 production in cultured talus bones. |
Comparison with Alternative Treatments in Rat Models
While direct head-to-head comparative studies are limited, data from separate studies on methotrexate and indomethacin in similar rat arthritis models provide a basis for indirect comparison.
Table 3: Efficacy of Methotrexate and Indomethacin in Rat Arthritis Models
| Drug | Animal Model | Dose | Key Efficacy Measures | Reference |
| Methotrexate | Collagen-Induced Arthritis | 1.5 mg/kg (oral) | Reduced joint destruction, cartilage and bone erosion, and inflammatory cell infiltration. | |
| Indomethacin | Adjuvant-Induced Arthritis | 3 mg/kg (oral) | 99% inhibition of arthritis. | |
| Indomethacin | Adjuvant-Induced Arthritis | 1 mg/kg | Significant chronic anti-inflammatory effect (29% inhibition). |
Experimental Protocols
Detailed methodologies for the key animal models used in this compound's evaluation are crucial for the replication and validation of these findings.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is induced by a single injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the paw or base of the tail of susceptible rat strains. This induces a chronic, progressive polyarthritis that shares some immunological and pathological features with human RA.
-
Induction: A single intradermal injection of 0.1 mL of FCA (containing 10 mg/mL of Mycobacterium tuberculosis) into the plantar surface of the left hind paw.
-
Disease Assessment: Arthritis severity is typically assessed by measuring paw volume (plethysmometry) and through a macroscopic scoring system based on erythema and swelling of the joints.
-
Treatment Protocol: this compound or vehicle is administered orally daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is another widely used model of RA, induced by immunization with type II collagen emulsified in an adjuvant. This leads to an autoimmune response against the body's own collagen, resulting in joint inflammation and destruction.
-
Induction: Immunization with an emulsion of bovine or chicken type II collagen in Freund's Complete Adjuvant, typically administered intradermally at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant is often given 21 days later.
-
Disease Assessment: Similar to the AIA model, disease progression is monitored by clinical scoring of joint inflammation and measurement of paw thickness.
-
Treatment Protocol: Treatment with this compound or a comparator drug is initiated either before the onset of arthritis or once the disease is established.
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
Figure 1: Proposed mechanism of this compound via IL-1 signaling inhibition.
Figure 2: General experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is an effective anti-inflammatory agent in rat models of rheumatoid arthritis, acting through a distinct IL-1 inhibitory mechanism. However, the absence of efficacy studies in other animal species is a significant knowledge gap that needs to be addressed. Future research should prioritize the evaluation of this compound in a broader range of preclinical models, including different rodent strains and, ideally, non-human primates, to provide a more robust cross-species validation of its therapeutic potential. Furthermore, direct, head-to-head comparative studies with established DMARDs like methotrexate are warranted to better define this compound's relative efficacy and position in the therapeutic landscape for rheumatoid arthritis.
References
Romazarit: A Potential Alternative to Corticosteroids in Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chronic inflammatory diseases, the long-term use of corticosteroids, while effective, is often fraught with a significant burden of side effects. This has spurred the search for alternative therapeutic agents with improved safety profiles. Romazarit, a disease-modifying antirheumatic drug (DMARD), has emerged as a candidate with a distinct mechanism of action that may offer a safer alternative for the management of chronic inflammation. This guide provides a comparative analysis of this compound and corticosteroids, supported by preclinical experimental data.
Mechanism of Action: A Divergent Path to Inflammation Control
Corticosteroids exert their potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses pro-inflammatory transcription factors such as NF-κB and AP-1. This broad mechanism, while effective, also contributes to the wide array of adverse effects associated with long-term steroid therapy.[1][2]
This compound, in contrast, operates through a more targeted mechanism that does not involve the pituitary-adrenal axis, a key pathway for corticosteroid action.[3] Preclinical studies have indicated that this compound's anti-inflammatory properties are linked to the inhibition of interleukin-1 (IL-1) mediated events.[4] IL-1 is a pivotal pro-inflammatory cytokine that plays a crucial role in the pathogenesis of chronic inflammatory conditions like rheumatoid arthritis. By selectively targeting the IL-1 signaling pathway, this compound may offer a more focused approach to inflammation control, potentially avoiding the broad immunosuppressive and metabolic side effects of corticosteroids.
Preclinical Efficacy: A Head-to-Head Look in Animal Models
While direct comparative clinical trials are limited, preclinical studies in rat models of chronic inflammation, such as adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), provide valuable insights into the relative efficacy of this compound and corticosteroids.
Quantitative Comparison of Anti-Inflammatory Effects
| Parameter | This compound | Corticosteroids (Prednisolone/Dexamethasone) | Animal Model |
| Reduction in Paw Swelling/Edema | Minimum effective dose of 30 mg/kg in a 5-day adjuvant arthritis model.[3] Dose-dependent reduction in a 15-day adjuvant arthritis model with a minimum effective dose of 25 mg/kg. | Dexamethasone (0.3 mg/kg) significantly reduced paw swelling in adjuvant-induced arthritis. Prednisolone showed a dose-dependent reduction in joint swelling in both collagen-induced and streptococcal cell wall-induced arthritis. | Adjuvant-Induced Arthritis (AIA) & Collagen-Induced Arthritis (CIA) in rats |
| Effect on Arthritis Score | Dose-related improvements in all symptoms of arthritis in a 15-day adjuvant arthritis model. | Prednisolone treatment reduced the clinical score in a dose-dependent manner in collagen-induced arthritis. | Adjuvant-Induced Arthritis (AIA) & Collagen-Induced Arthritis (CIA) in rats |
| Impact on Inflammatory Mediators | Reduced production of collagenase and prostaglandin E2 in cultures of talus bones from rats with collagen arthritis. | Prednisolone reduced joint IL-1β and IL-6 protein and mRNA expression levels in both collagen-induced and streptococcal cell wall-induced arthritis. A nitro-prednisolone derivative (NCX-1015) had a more pronounced effect on reducing circulating IL-1β levels compared to prednisolone in collagen-induced arthritic rats. | Collagen-Induced Arthritis (CIA) & Streptococcal Cell Wall-Induced Arthritis in rats |
| Effect on Bone and Cartilage | Caused a dose-dependent reduction in bony changes in collagen arthritis in the rat. | A nitro-prednisolone derivative (NCX-1015) prevented the increase in serum pyridinoline (a marker of bone erosion), an effect not seen with prednisolone. | Collagen-Induced Arthritis (CIA) in rats |
Signaling Pathways: Visualizing the Mechanisms
To further elucidate the distinct mechanisms of this compound and corticosteroids, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols: A Glimpse into the Methodology
The preclinical data presented in this guide are primarily derived from two well-established rat models of rheumatoid arthritis: adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA).
Adjuvant-Induced Arthritis (AIA) Protocol
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the footpad or base of the tail.
-
Disease Development: A primary inflammatory response develops at the injection site within days, followed by a secondary, systemic polyarthritis that typically appears between days 10 and 14.
-
Assessment: Disease severity is monitored by measuring paw volume (plethysmometry), clinical scoring of joint inflammation (erythema and swelling), and histological analysis of joint destruction.
Collagen-Induced Arthritis (CIA) Protocol
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis, Wistar) by immunization with an emulsion of type II collagen (usually bovine or chicken) and an adjuvant (Freund's Complete or Incomplete Adjuvant). A booster immunization is often given 7 to 21 days after the initial injection.
-
Disease Development: Clinical signs of arthritis, including joint swelling and erythema, typically appear 10 to 14 days after the booster immunization.
-
Assessment: Similar to the AIA model, disease progression is assessed by measuring paw swelling, clinical arthritis scores, and histological examination of cartilage and bone erosion. Levels of inflammatory cytokines and anti-collagen antibodies in serum and joint tissues are also frequently measured.
References
- 1. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Romazarit: A Disease-Modifying Approach Versus Symptomatic Treatments in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Romazarit, a potential disease-modifying antirheumatic drug (DMARD), and conventional symptomatic treatments for rheumatoid arthritis (RA). By examining their distinct mechanisms of action and treatment goals, this document aims to delineate the fundamental differences in their therapeutic properties, supported by available experimental data.
Distinguishing Disease Modification from Symptomatic Relief
The management of rheumatoid arthritis involves two primary therapeutic strategies: symptomatic relief and disease modification. Symptomatic treatments, such as nonsteroidal anti-inflammatory drugs (NSAIDs), primarily aim to reduce pain and inflammation, thereby improving the patient's immediate quality of life.[1][2] However, these agents do not alter the underlying disease course or prevent the progressive joint destruction characteristic of RA.[2][3]
In contrast, disease-modifying antirheumatic drugs (DMARDs) are prescribed with the goal of slowing or halting the pathophysiological processes of the disease.[4] This includes preventing or reducing the erosion of bone and cartilage. The evaluation of DMARDs, therefore, relies on clinical endpoints that measure not only symptomatic improvement but also changes in structural joint damage over time.
Comparative Profile: this compound vs. Symptomatic Treatments
The following table summarizes the key differences between this compound, based on available research, and a typical symptomatic treatment approach with NSAIDs.
| Feature | This compound (Potential DMARD) | Symptomatic Treatments (e.g., NSAIDs) |
| Primary Goal | Modify the underlying disease course, slow disease progression. | Relieve symptoms of pain and inflammation. |
| Mechanism of Action | Putative inhibition of interleukin-1 (IL-1) mediated events; weak inhibitor of cyclooxygenase (COX). | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, blocking prostaglandin synthesis. |
| Effect on Joint Damage | Shown to reduce bony changes in animal models of arthritis. | Do not prevent or slow radiographic progression of joint damage. |
| Effect on Acute Inflammation | Little to no activity in models of acute inflammation. | Effective in reducing acute inflammation. |
| Key Preclinical Efficacy Markers | Reduction in hindpaw inflammation, normalization of acute phase proteins, decreased collagenase and PGE2 production in arthritic tissue. | Reduction in edema and erythema in acute inflammation models. |
| Key Clinical Efficacy Markers | Improvement in disease activity scores (e.g., Ritchie Index), potential to slow radiographic progression. | Reduction in pain scores, improvement in patient global assessment of pain. |
| Ulcerogenic Potential | Reported to have no ulcerogenic potential in preclinical tests. | A known risk, particularly with non-selective COX inhibitors. |
Efficacy Data for this compound
Quantitative data from this compound's clinical development is limited in the public domain. The available information from preclinical and clinical studies is summarized below.
Preclinical Efficacy in Rat Arthritis Models
| Parameter | Model | Key Findings | Citation |
| Hindpaw Inflammation | Adjuvant Arthritis (5-day) | Minimum effective dose of 30 mg/kg. | |
| Symptoms of Arthritis | Adjuvant Arthritis (15-day) | Dose-related improvements with a minimum effective dose of 25 mg/kg. | |
| Inflammatory & Bony Changes | Collagen Arthritis | Dose-dependent reduction (20-250 mg/kg). | |
| Acute Phase Reactants | Adjuvant Arthritis | Significant reduction in plasma seromucoid and haptoglobulin. | |
| Enzyme Production | Collagen Arthritis | Reduced collagenase and prostaglandin E2 production in talus bone cultures. |
Clinical Efficacy in Rheumatoid Arthritis
A double-blind, placebo-controlled study was conducted in 224 patients with RA.
| Parameter | Study Design | Dosage | Duration | Key Findings | Citation |
| Disease Activity | Double-blind, placebo-controlled | 200 mg or 450 mg every 12h | Up to 24 weeks | Significantly better than placebo in improving the Ritchie Index (RI). A population model suggested an effect on the rate of disease progression. | |
| ACR Response | Not Reported | - | - | Data on ACR20, ACR50, or ACR70 responses are not available in the reviewed literature. | - |
| Radiographic Progression | Not Reported | - | - | Data on the effect on joint space narrowing or bone erosions are not available in the reviewed literature. | - |
Experimental Protocols
Preclinical Evaluation in Collagen-Induced Arthritis (General Protocol)
This protocol describes a typical methodology for evaluating a potential DMARD like this compound in a preclinical setting, based on the literature.
-
Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen in Freund's incomplete adjuvant. A booster injection is given at day 21.
-
Treatment: Vehicle (control) or the test compound (e.g., this compound) is administered orally, daily, starting from the day of the booster injection for a specified period (e.g., 14-28 days).
-
Assessment of Arthritis:
-
Clinical Scoring: Hind paw volume is measured using a plethysmometer at regular intervals. A visual arthritis score is assigned based on the severity of erythema and swelling.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Radiographic Analysis: X-rays of the hind paws are taken to assess soft tissue swelling and bone resorption.
-
Biomarker Analysis: Blood samples are collected to measure levels of inflammatory markers such as C-reactive protein or acute phase proteins.
-
Clinical Trial Protocol for a DMARD in Rheumatoid Arthritis (General Protocol)
This outlines a general design for a Phase III clinical trial to assess the efficacy and safety of a new DMARD.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to methotrexate.
-
Treatment Arms:
-
Test DMARD + stable background methotrexate.
-
Placebo + stable background methotrexate.
-
-
Duration: Typically 24 to 52 weeks.
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 24. The ACR20 requires a 20% improvement in tender and swollen joint counts, plus a 20% improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ) score, and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).
-
Secondary Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses.
-
Change from baseline in the Disease Activity Score 28 (DAS28).
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
Change from baseline in radiographic progression, as measured by the modified Total Sharp Score (mTSS).
-
-
Safety Assessment: Monitoring and reporting of all adverse events, serious adverse events, and laboratory abnormalities.
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound vs. Symptomatic Treatment
Caption: Contrasting mechanisms of NSAIDs and this compound.
Experimental Workflow for DMARD Evaluation
Caption: Workflow for DMARD development and evaluation.
References
- 1. Website [eprovide.mapi-trust.org]
- 2. Safety of Abatacept Versus Placebo in Rheumatoid Arthritis: Integrated Data Analysis of Nine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Romazarit Against New and Emerging Arthritis Therapies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Romazarit, an investigational disease-modifying antirheumatic drug (DMARD), with new and emerging therapies for rheumatoid arthritis (RA), including Tumor Necrosis Factor (TNF) inhibitors, Interleukin-6 (IL-6) inhibitors, and Janus Kinase (JAK) inhibitors. The information is intended to support research, scientific evaluation, and drug development efforts in the field of rheumatology.
Introduction to Therapeutic Agents
This compound (Ro 31-3948) is an experimental DMARD that has shown potential in preclinical and early clinical development. Its proposed mechanism of action centers on the inhibition of interleukin-1 (IL-1) mediated events, a key cytokine in the inflammatory cascade of rheumatoid arthritis.[1] In animal models of arthritis, this compound has demonstrated the ability to inhibit inflammation and reduce levels of acute phase reactants.[2] Clinical studies have suggested that this compound is superior to placebo in improving the Ritchie Index (RI) in patients with RA.[3] However, comprehensive clinical trial data, particularly utilizing standard endpoints such as the American College of Rheumatology (ACR) response criteria or the Disease Activity Score in 28 joints (DAS28), are not widely available in the public domain.
New and Emerging Therapies have revolutionized the management of rheumatoid arthritis. These agents are broadly categorized as biologic DMARDs and targeted synthetic DMARDs.
-
TNF Inhibitors (e.g., Adalimumab): These are biologic agents that specifically target and neutralize TNF-α, a pivotal pro-inflammatory cytokine in RA. By blocking TNF-α, these drugs reduce inflammation, alleviate symptoms, and can slow the progression of joint damage.[4]
-
IL-6 Inhibitors (e.g., Tocilizumab): These are biologic monoclonal antibodies that block the IL-6 receptor, thereby inhibiting the signaling of IL-6, another key cytokine involved in systemic inflammation, joint inflammation, and pannus formation in RA.[5]
-
JAK Inhibitors (e.g., Tofacitinib): These are targeted synthetic DMARDs that act intracellularly to inhibit one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2). JAKs are crucial for the signaling of numerous cytokines that contribute to the pathogenesis of RA.
Comparative Efficacy and Safety Data
The following tables summarize available efficacy and safety data for this compound and representative new and emerging therapies. Due to the limited publicly available clinical data for this compound, a direct quantitative comparison is challenging. The data for TNF, IL-6, and JAK inhibitors are derived from various clinical trials and are presented as representative examples.
Table 1: Efficacy Data in Rheumatoid Arthritis
| Therapeutic Agent | Mechanism of Action | ACR20 Response | ACR50 Response | ACR70 Response | DAS28 Remission (<2.6) |
| This compound | IL-1 Pathway Inhibitor | Data not available | Data not available | Data not available | Data not available. Described as "significantly better than placebo in improving the Ritchie Index". |
| Adalimumab (TNF Inhibitor) | TNF-α Neutralization | ~68% | ~49% | ~26% | ~32% (at 24 weeks) |
| Tocilizumab (IL-6 Inhibitor) | IL-6 Receptor Blockade | ~61% | ~38% | Data varies by study | ~30-32.5% (at 24 weeks) |
| Tofacitinib (JAK Inhibitor) | JAK1/JAK3 Inhibition | ~59% | Data varies by study | Data varies by study | ~53.4% (DAS28-CRP at 3 months) |
Note: The efficacy data for Adalimumab, Tocilizumab, and Tofacitinib are representative and can vary based on the specific clinical trial, patient population, and duration of treatment.
Table 2: Safety Profile Overview
| Therapeutic Agent | Common Adverse Events | Serious Adverse Events |
| This compound | Data on common adverse events from large clinical trials is not readily available. | Data on serious adverse events from large clinical trials is not readily available. |
| Adalimumab (TNF Inhibitor) | Injection site reactions, upper respiratory tract infections, headache, rash. | Serious infections (including tuberculosis), malignancies, heart failure, demyelinating disorders. |
| Tocilizumab (IL-6 Inhibitor) | Upper respiratory tract infections, headache, hypertension, increased liver enzymes. | Serious infections, gastrointestinal perforations, neutropenia, thrombocytopenia. |
| Tofacitinib (JAK Inhibitor) | Upper respiratory tract infections, headache, diarrhea, nasopharyngitis. | Serious infections, malignancies (including lymphoma), thrombosis, increased mortality in certain patient populations. |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by each therapeutic class.
This compound and the IL-1 Signaling Pathway
TNF Inhibitors and the TNF Signaling Pathway
IL-6 Inhibitors and the IL-6 Signaling Pathway
JAK Inhibitors and the JAK-STAT Signaling Pathway
Experimental Protocols
This section provides an overview of the methodologies for key clinical assessments and in vitro assays cited in the evaluation of arthritis therapies.
Clinical Efficacy Assessment
ACR Response Criteria (ACR20, ACR50, ACR70)
The American College of Rheumatology (ACR) response criteria are a standard measure of improvement in rheumatoid arthritis clinical trials. An ACR20 response, for example, is defined as at least a 20% improvement in both tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria:
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of pain
-
Patient's assessment of physical function (typically using the Health Assessment Questionnaire - HAQ)
-
Acute-phase reactant (either erythrocyte sedimentation rate [ESR] or C-reactive protein [CRP])
ACR50 and ACR70 are defined similarly, requiring 50% and 70% improvement, respectively.
Disease Activity Score in 28 Joints (DAS28)
The DAS28 is a composite index used to measure the disease activity in RA. It is calculated using the following formula:
DAS28 = 0.56 * sqrt(TJC28) + 0.28 * sqrt(SJC28) + 0.70 * ln(ESR) + 0.014 * GH
Where:
-
TJC28 is the tender joint count (out of 28)
-
SJC28 is the swollen joint count (out of 28)
-
ESR is the erythrocyte sedimentation rate
-
GH is the patient's global health assessment on a 100 mm visual analog scale
A DAS28 score of less than 2.6 is generally considered as clinical remission.
In Vitro Assay Protocols
Janus Kinase (JAK) Inhibition Assay (Representative Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
-
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where the JAK enzyme phosphorylates a specific substrate using ATP. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.
-
Materials: Recombinant human JAK enzyme (e.g., JAK1), kinase substrate (e.g., a synthetic peptide), ATP, test compound (e.g., Tofacitinib), and a detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the JAK enzyme, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Stop the reaction and add the ADP detection reagent.
-
Measure the luminescence or fluorescence, which correlates with the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
TNF-α Neutralization Assay (Representative Protocol)
This bioassay determines the ability of a therapeutic agent to neutralize the cytotoxic effect of TNF-α on a sensitive cell line.
-
Principle: Certain cell lines (e.g., L929 mouse fibroblasts) undergo apoptosis in the presence of TNF-α. A neutralizing antibody will inhibit this cytotoxic effect, leading to increased cell viability.
-
Materials: TNF-α sensitive cell line (e.g., L929), recombinant human TNF-α, test antibody (e.g., Adalimumab), cell culture medium, and a cell viability reagent (e.g., MTT or a resazurin-based reagent).
-
Procedure:
-
Culture the TNF-α sensitive cells in a multi-well plate.
-
Prepare serial dilutions of the test antibody.
-
Pre-incubate the serially diluted antibody with a fixed, suboptimal concentration of TNF-α.
-
Add the antibody/TNF-α mixture to the cells.
-
Include controls for untreated cells (100% viability) and cells treated with TNF-α alone (maximum cytotoxicity).
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Add the cell viability reagent and measure the absorbance or fluorescence.
-
Calculate the percentage of neutralization for each antibody concentration and determine the EC50 value (the concentration of antibody that provides 50% of the maximum neutralization).
-
Conclusion
This compound represents an early investigational approach to treating rheumatoid arthritis by targeting the IL-1 pathway. While preclinical and limited clinical data suggest a potential therapeutic effect, the lack of comprehensive, publicly available data from large-scale clinical trials makes a direct, quantitative comparison with modern therapies challenging.
In contrast, TNF inhibitors, IL-6 inhibitors, and JAK inhibitors are well-established and emerging classes of drugs with extensive clinical data supporting their efficacy and defining their safety profiles. These agents have significantly improved the standard of care in rheumatoid arthritis by targeting key nodes in the inflammatory cascade. For drug development professionals and researchers, the evolution from broad-acting agents to highly specific targeted therapies underscores the importance of well-defined molecular targets and robust clinical evaluation in the pursuit of more effective and safer treatments for rheumatoid arthritis. Further investigation into novel mechanisms, such as that proposed for this compound, alongside rigorous benchmarking against current standards, will continue to drive innovation in this field.
References
- 1. This compound: a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologic properties of this compound (Ro 31-3948), a potential disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abbott Announces 10-Year Data Evaluating HUMIRA® (Adalimumab) for Patients with Long-Standing Moderate-to-Severe Rheumatoid Arthritis [prnewswire.com]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Safety Operating Guide
Personal protective equipment for handling Romazarit
Essential Safety and Handling Guide for Romazarit
Disclaimer: This document provides guidance on the safe handling of this compound, a research chemical, in a laboratory setting. This compound (CAS RN 127926-33-8), chemically known as 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid, is a potential disease-modifying antirheumatic drug[1][2]. As a compound intended for pharmacological use, it should be handled with care, assuming it is biologically active and potentially hazardous until proven otherwise. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, this guidance is based on general best practices for handling novel or uncharacterized chemical compounds in a research and development environment. A thorough risk assessment must be conducted by the user before beginning any work.
Hazard Assessment and Engineering Controls
Given the lack of specific toxicity data, a conservative approach is mandatory. The primary routes of exposure to be controlled are inhalation of dust (if in solid form), skin contact, and eye contact.
-
Primary Engineering Control: All procedures involving the handling of solid this compound or the preparation of its solutions should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement primary engineering controls.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Nitrile Gloves (single pair) | Lab Coat | Not generally required |
| Weighing (Solid Form) | Chemical Splash Goggles | Double-gloved Nitrile Gloves | Lab Coat | N95/FFP2 Respirator (or higher) |
| Solution Preparation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Handling Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Spill Cleanup (Solid) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Resistant Apron over Lab Coat | P100/FFP3 Respirator |
| Spill Cleanup (Liquid) | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Resistant Apron over Lab Coat | Not required if in fume hood |
Glove Selection Notes:
-
Material: Nitrile gloves are recommended for incidental contact. For prolonged handling or spill cleanup, consider more robust gloves like butyl rubber.
-
Breakthrough Time: Since specific breakthrough time data for this compound is unavailable, it is crucial to change gloves frequently and immediately after any sign of contamination.
Step-by-Step Handling Procedures
-
Preparation: Designate a specific area within a chemical fume hood for handling this compound. Assemble all necessary equipment and materials, including waste containers, before retrieving the compound.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are inspected for any defects before use.
-
Weighing: If weighing the solid compound, use a containment balance or perform the task in a fume hood to control dust. Use anti-static tools if necessary.
-
Dissolving: Add the solvent to the weighed this compound slowly to avoid splashing. If sonication or heating is required, ensure the container is properly capped.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.
Spill and Emergency Plan
-
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE (see table), gently cover the spill with absorbent paper towels to avoid raising dust.
-
Wet the towels with a 70% ethanol solution to dampen the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Minor Spill (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with a chemical absorbent pad or granules.
-
Once absorbed, collect the material using non-sparking tools.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill: Evacuate the immediate area and contact your institution's emergency response team.
Waste Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Container Type | Labeling | Disposal Procedure |
| Solid this compound Waste | Sealed, puncture-resistant container | "Hazardous Waste," "this compound" | Dispose of through institutional hazardous waste program |
| Contaminated Labware | Lined, sealed hazardous waste bin | "Hazardous Waste," "this compound Contaminated Debris" | Dispose of through institutional hazardous waste program |
| Aqueous Solutions | Labeled, sealed waste bottle | "Hazardous Waste," "Aqueous this compound Waste" | Dispose of through institutional hazardous waste program |
| Organic Solvent Solutions | Labeled, sealed solvent waste bottle | "Hazardous Waste," "Organic this compound Waste" (list solvents) | Dispose of through institutional hazardous waste program |
Visual Workflow: Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of this compound in a laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
